ND-2158
Description
Structure
3D Structure
Properties
CAS No. |
1388896-07-8 |
|---|---|
Molecular Formula |
C22H30N4O4S |
Molecular Weight |
446.57 |
IUPAC Name |
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide |
InChI |
InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1 |
InChI Key |
ZSMULWAVKYFPSS-FPCVCCKLSA-N |
SMILES |
C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ND-2158; ND 2158; ND2158. |
Origin of Product |
United States |
Foundational & Exploratory
The Selective IRAK4 Inhibitor ND-2158: A Deep Dive into its Mechanism of Action in TLR Signaling
For Immediate Release
CAMBRIDGE, Mass. – This technical guide provides an in-depth analysis of the mechanism of action of ND-2158, a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Nimbus Therapeutics, this compound targets a critical node in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, demonstrating significant therapeutic potential in autoimmune disorders and certain lymphoid malignancies. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Competitive Inhibition of IRAK4
This compound functions as a competitive inhibitor of IRAK4, a serine/threonine kinase that plays a central role in the MyD88-dependent signaling cascade.[1][2] Upon activation of TLRs (with the exception of TLR3) and the IL-1R family by their respective ligands, the adaptor protein MyD88 is recruited. MyD88, in turn, recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[2] Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.
By binding to the ATP-binding site of IRAK4, this compound prevents the phosphorylation and subsequent activation of downstream IRAK family members. This targeted inhibition effectively blocks the transduction of inflammatory signals, leading to a potent suppression of cytokine production. The high selectivity of this compound for IRAK4 minimizes off-target effects, offering a favorable safety profile.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay | Reference |
| Ki (IRAK4) | 1.3 nM | Kinase Assay | [1] |
| Ki (IRAK1) | >10,000 nM | Kinase Assay | Kelly PN, et al. J Exp Med. 2015 |
Table 1: Kinase Inhibitory Potency of this compound
| Stimulus (TLR Agonist) | Cell Type | Cytokine Measured | IC50 | Reference |
| LPS (TLR4) | Human PBMCs | TNF-α | ~10 nM | Kelly PN, et al. J Exp Med. 2015 |
| CpG (TLR9) | Human PBMCs | TNF-α | ~30 nM | Kelly PN, et al. J Exp Med. 2015 |
| R848 (TLR7/8) | Human PBMCs | IL-6 | ~20 nM | Kelly PN, et al. J Exp Med. 2015 |
| IL-1β (IL-1R) | Human Whole Blood | IL-6 | ~5 nM | Kelly PN, et al. J Exp Med. 2015 |
Table 2: Cellular Potency of this compound in Inhibiting Cytokine Production
| Parameter | Mouse | Rat | Reference |
| Bioavailability (Oral) | ~40% | ~60% | Kelly PN, et al. J Exp Med. 2015 |
| Half-life (t1/2) | ~2 hours | ~4 hours | Kelly PN, et al. J Exp Med. 2015 |
| Cmax (at 30 mg/kg oral) | ~5 µM | ~8 µM | Kelly PN, et al. J Exp Med. 2015 |
Table 3: Pharmacokinetic Properties of this compound
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Caption: TLR/IL-1R signaling pathway and the inhibitory action of this compound on IRAK4.
Caption: General workflow for an in vitro IRAK4 kinase assay.
Caption: Workflow for cell-based cytokine production assays.
Detailed Experimental Protocols
In Vitro IRAK4 Kinase Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of IRAK4.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP (with [γ-³²P]ATP for radiometric detection or cold ATP for other detection methods)
-
Substrate: Myelin Basic Protein (MBP)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or appropriate detection reagents and plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 10 µL of diluted this compound or vehicle (DMSO) to each well.
-
Add 20 µL of recombinant IRAK4 enzyme (e.g., 5-10 nM final concentration) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP (e.g., 10 µM final concentration) and MBP (e.g., 0.2 mg/mL final concentration).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid for radiometric assay).
-
For radiometric detection, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For other detection methods (e.g., ADP-Glo™, LanthaScreen™), follow the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
LPS-Induced TNF-α Production in Human Whole Blood
This assay assesses the cellular potency of this compound in a more physiologically relevant matrix.
-
Reagents and Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound stock solution in DMSO.
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
-
-
Procedure:
-
Dilute the whole blood 1:5 with RPMI 1640 medium.
-
Prepare serial dilutions of this compound in RPMI 1640.
-
In a 96-well plate, add 50 µL of diluted this compound or vehicle to each well.
-
Add 100 µL of the diluted whole blood to each well and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add 50 µL of LPS solution (final concentration of 100 ng/mL) to stimulate TNF-α production.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Collagen-Induced Arthritis (CIA) Mouse Model
This in vivo model evaluates the therapeutic efficacy of this compound in a model of rheumatoid arthritis.
-
Animals and Reagents:
-
DBA/1 mice (male, 8-10 weeks old).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulation for oral or intraperitoneal administration.
-
-
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Disease Monitoring: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.
-
Treatment: Once a mean arthritis score of 4-6 is reached in a cohort, randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle daily for a specified period (e.g., 14-21 days).
-
Assessment: Continue to monitor and score the arthritis severity daily. At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure cytokine levels and anti-collagen antibody titers.
-
OCI-Ly10 Xenograft Mouse Model
This model is used to assess the anti-tumor activity of this compound in a diffuse large B-cell lymphoma (DLBCL) model harboring the MyD88 L265P mutation.
-
Cell Line and Animals:
-
OCI-Ly10 human DLBCL cell line.
-
Severe combined immunodeficient (SCID) or other immunocompromised mice (e.g., NOD-SCID).
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ OCI-Ly10 cells in a suitable medium (e.g., RPMI 1640 with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle groups.
-
Administer this compound or vehicle at the desired dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, or when tumors reach a humane endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pathway biomarkers, immunohistochemistry).
-
Conclusion
This compound is a potent and selective IRAK4 inhibitor that effectively blocks TLR and IL-1R signaling by preventing the activation of the Myddosome complex. Its ability to suppress the production of key pro-inflammatory cytokines has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of a range of autoimmune and inflammatory diseases, as well as specific, genetically defined cancers. The detailed protocols provided herein offer a foundation for further research and development of this promising therapeutic agent.
References
The Discovery and Development of IRAK4 Kinase Inhibitor ND-2158: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of these pathways is implicated in a multitude of autoimmune diseases and cancers, making IRAK4 a compelling therapeutic target.[3][4] This technical guide provides an in-depth overview of the discovery and preclinical development of ND-2158, a potent and selective small molecule inhibitor of IRAK4 developed by Nimbus Therapeutics.[3] We will delve into the innovative structure-based drug design methodologies employed, summarize key preclinical data, and provide detailed experimental protocols for the core assays utilized in its evaluation.
Introduction to IRAK4 and Its Role in Disease
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1][5] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 recruits IRAK4.[1] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7]
Pathological activation of the IRAK4 signaling pathway is a key driver in various inflammatory and autoimmune disorders, including rheumatoid arthritis, lupus, and gout.[3][4] Furthermore, activating mutations in MyD88, particularly the L265P mutation, are prevalent in certain B-cell malignancies like the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), rendering these cancers dependent on IRAK4 signaling for survival.[3][8] Consequently, the development of selective IRAK4 inhibitors represents a promising therapeutic strategy for these conditions.[2][9]
Discovery of this compound: A Structure-Based Approach
The discovery of this compound stemmed from a sophisticated, structure-based drug design approach.[3][10] Initial efforts involved a virtual screen of a large compound library against the ATP-binding pocket of a published IRAK4 crystal structure.[11] This led to the identification of a thienopyrimidine scaffold as a promising starting point.[11] Nimbus Therapeutics then utilized its proprietary computational platform to guide the iterative optimization of this initial hit, focusing on enhancing potency, selectivity, and drug-like properties.[10] This rational design process, which leverages insights into the unstable hydration sites within the IRAK4 catalytic domain, accelerated the development of highly potent and selective inhibitors, including this compound.[10] this compound acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of IRAK4.[3][11][12]
Quantitative Preclinical Data for this compound
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Reference |
| Ki for IRAK4 | 1.3 nM | Radioisotope-based enzymatic assay | [11][12][13] |
| Selectivity | Highly selective over a panel of 334 kinases | Kinome screen | [10][11] |
| Cellular IC50 (LPS-induced TNF-α) | Potent inhibition | Human peripheral WBCs | [11] |
| Cellular IC50 (CpG-induced TNF-α) | Potent inhibition | Human peripheral WBCs | [11] |
| Cellular IC50 (IκBα degradation) | 1.95 ± 0.68 µM | ABC DLBCL cell lines | [14] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Data not publicly available in detail | - | - | - | - | [11][15] |
Table 3: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Animal | Dosing | Key Findings | Reference |
| LPS-induced TNF production | Lewis Rats | Dose-dependent | Significantly reduced serum TNF levels. | [11] |
| Collagen-Induced Arthritis | Mice | 30 mg/kg IP BID | Alleviated clinical symptoms of arthritis. | [10][11] |
| Gout Formation (MSU-induced) | Mice | - | Blocked gout formation. | [10][11] |
| ABC DLBCL Xenograft (OCI-Ly10) | NOD/SCID Mice | 100 mg/kg/day (twice daily) | Retarded tumor growth. | [11] |
Key Experimental Protocols
IRAK4 Kinase Inhibition Assay (Radioisotope-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.
-
Enzyme: Recombinant human IRAK4.
-
Substrate: A synthesized peptide derived from IRAK1.[16]
-
Reaction Buffer: Standard kinase assay buffer containing ATP (e.g., 10 µM) and MgCl2.
-
Detection: Incorporation of 33P-labeled phosphate from [γ-33P]ATP into the substrate peptide is measured.
-
Procedure:
-
IRAK4 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the substrate peptide and [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 90 minutes) at room temperature.[16]
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-33P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 and Ki values are calculated from dose-response curves.[11]
-
Cellular Assay for TNF-α Production
This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in human immune cells.
-
Cells: Primary human peripheral white blood cells (WBCs).[11]
-
Stimulants: Lipopolysaccharide (LPS) (1 µg/ml) to activate TLR4 or CpG oligodeoxynucleotides (0.5 µM) to activate TLR9.[11]
-
Procedure:
-
Human WBCs are pre-treated with various concentrations of this compound for 1 hour.[11]
-
Cells are then stimulated with either LPS or CpG.
-
After a specified incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.[11]
-
Dose-response curves are generated to determine the IC50 of this compound.
-
ABC DLBCL Cell Viability Assay
This assay assesses the impact of this compound on the survival of lymphoma cells harboring the MYD88 L265P mutation.
-
Cell Lines: ABC DLBCL cell lines with the MYD88 L265P mutation (e.g., OCI-Ly10).[11]
-
Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Procedure:
-
ABC DLBCL cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for 4 days.[11]
-
MTS reagent is added to each well, and the plates are incubated to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
Cell viability is calculated as a percentage relative to DMSO-treated control cells.[11]
-
In Vivo ABC DLBCL Xenograft Model
This animal model evaluates the anti-tumor efficacy of this compound in a living system.
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.[11]
-
Tumor Implantation: OCI-Ly10 ABC DLBCL cells are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 100 mg/kg/day, administered twice daily via oral gavage) or vehicle control.[11]
-
Efficacy Readout: Tumor volume is measured regularly using calipers. Body weight is also monitored to assess toxicity.[11]
-
Pharmacodynamic Readout: At the end of the study, tumors can be excised to measure the phosphorylation of IRAK4 (Thr-345/Ser-346) by Western blot to confirm target engagement.[15]
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.
This compound Discovery and Preclinical Evaluation Workflow
This diagram outlines the logical progression from target identification to in vivo proof-of-concept for this compound.
Caption: Workflow for the discovery and preclinical development of this compound.
Mechanism of Action and Downstream Effects
This compound is a competitive inhibitor that binds to the ATP pocket of IRAK4, thereby preventing its kinase activity.[11][12] By inhibiting IRAK4, this compound effectively blocks the downstream signaling cascade. In preclinical studies, this has been shown to result in:
-
Decreased NF-κB and STAT3 signaling: In chronic lymphocytic leukemia (CLL) cells, this compound treatment led to a reduction in both NF-κB and STAT3 signaling.[3]
-
Reduced Cytokine Secretion: The inhibitor potently suppresses the production of pro-inflammatory cytokines such as TNF-α induced by TLR agonists.[3][11]
-
Inhibition of Cell Proliferation and Migration: In CLL cells, this compound was observed to inhibit proliferation and migration.[3]
-
Induction of Apoptosis in Cancer Cells: In ABC DLBCL cell lines harboring the MYD88 L265P mutation, IRAK4 inhibition with this compound promoted cancer cell death.[3][11]
Conclusion and Future Directions
This compound is a potent and highly selective IRAK4 inhibitor discovered through a cutting-edge, structure-based drug design platform. Preclinical data have demonstrated its efficacy in a range of in vitro and in vivo models of autoimmune diseases and lymphoid malignancies.[3][8][11] The successful preclinical development of this compound highlights the therapeutic potential of targeting IRAK4. While the clinical development status of this compound itself is not extensively detailed in the public domain, the broader class of IRAK4 inhibitors continues to be an area of active investigation, with several other molecules advancing into clinical trials for various indications.[9] The insights gained from the discovery and development of this compound provide a valuable framework for the ongoing efforts to develop novel therapies for IRAK4-driven diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. nimbustx.com [nimbustx.com]
- 11. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nimbustx.com [nimbustx.com]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Investigating ND-2158: A Technical Guide to its Effects on Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigational drug ND-2158 and its significant effects on the innate immune system. As a potent and highly selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this compound represents a promising therapeutic candidate for a range of autoimmune diseases and certain cancers. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways and workflows associated with this compound research.
Core Mechanism of Action: Targeting the Myddosome
This compound is a small molecule that functions as a competitive inhibitor of IRAK4, binding to its ATP pocket.[1][2] IRAK4 is a critical serine/threonine kinase that acts as a central node in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. IRAK4 autophosphorylates and then phosphorylates other substrates, initiating a cascade that culminates in the activation of key transcription factors, notably NF-κB and STAT3, which drive the expression of pro-inflammatory cytokines and other immune mediators. By inhibiting IRAK4, this compound effectively blocks this entire downstream signaling cascade, thereby dampening the innate immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell/System | Reference |
| IRAK4 Kinase Inhibition (Ki) | 1.3 nM | Biochemical Assay | [2] |
| IRAK4 Kinase Inhibition (Ki) | 1.0 nM | Biochemical Assay | [3] |
| IRAK1 Kinase Inhibition | Inactive | Biochemical Assay | [1] |
| Kinase Selectivity | Highly selective against a panel of 334 kinases | Biochemical Assays | [1][3] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Measured Endpoint | Effect of this compound | Reference |
| Cytokine Production | Human White Blood Cells | LPS (TLR4 agonist) | TNFα secretion | Potent inhibition | [1] |
| Cytokine Production | Human White Blood Cells | CpG (TLR9 agonist) | TNFα secretion | Potent inhibition | [1] |
| Cell Viability | Diffuse Large B-cell Lymphoma (DLBCL) lines (MYD88 L265P mutant) | - | Cell survival (MTS assay) | Dose-dependent reduction in viability | [1] |
| Cell Viability | Germinal Center B-cell like (GCB) DLBCL lines (MYD88 wild-type) | - | Cell survival (MTS assay) | No effect | [1] |
| Signaling Pathway | ABC DLBCL lines | - | Phosphorylation of IKKβ | Inhibition | [1] |
| Signaling Pathway | ABC DLBCL lines | - | NF-κB activity (luciferase reporter) | Inhibition | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Mouse | Collagen-Induced Arthritis | 30 mg/kg, IP, BID | Alleviation of arthritis symptoms | [3] |
| Mouse | Gout Formation | Not specified | Blocked gout formation | [1] |
| Mouse | ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day, twice daily | Suppression of tumor growth | [1] |
| Rat | LPS-induced TNFα production | Not specified | Dose-dependent reduction in serum TNFα | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the TLR4 signaling pathway and the point of intervention for this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity and selectivity of this compound against IRAK4 and other kinases.
-
Methodology: Radioisotope-based enzymatic assays are typically employed. Recombinant IRAK4 enzyme is incubated with a substrate (e.g., a peptide) and radiolabeled ATP in the presence of varying concentrations of this compound. The incorporation of the radiolabel into the substrate is measured to determine the enzyme's activity. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) and the inhibitory constant (Ki) are calculated from dose-response curves. For selectivity profiling, this compound is tested against a broad panel of other kinases.
Cellular Assays for Cytokine Production
-
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in immune cells.
-
Methodology:
-
Cell Culture: Primary human white blood cells or specific immune cell lines (e.g., PBMCs) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or CpG oligonucleotides for TLR9, to induce cytokine production.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of cytokines, such as TNFα, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Viability Assays
-
Objective: To evaluate the effect of this compound on the survival and proliferation of cancer cells, particularly those with mutations in the TLR signaling pathway.
-
Methodology:
-
Cell Seeding: Cancer cell lines, such as those derived from Diffuse Large B-cell Lymphoma (DLBCL), are seeded in multi-well plates.
-
Treatment: The cells are treated with a range of concentrations of this compound for an extended period (e.g., 4 days).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation and activation of downstream signaling proteins.
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound and/or a stimulus, and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., IRAK4, IKKβ).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection of the protein bands.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies of this compound.
This compound and the STING Pathway
Current publicly available research has not established a direct link between this compound and the STING (Stimulator of Interferon Genes) pathway. The primary mechanism of action of this compound is the inhibition of IRAK4, which is central to TLR and IL-1R signaling. The STING pathway, on the other hand, is activated by cytosolic DNA and signals through TBK1 and IRF3 to induce type I interferons. While both are critical components of the innate immune system, they represent distinct signaling cascades. Therefore, the immunomodulatory effects of this compound are predominantly attributed to its impact on the MyD88-dependent pathways.
Conclusion
This compound is a potent and selective IRAK4 inhibitor that demonstrates significant effects on the innate immune system by blocking TLR and IL-1R signaling. Preclinical data strongly support its potential as a therapeutic agent for autoimmune disorders and certain malignancies characterized by aberrant MyD88 signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other molecules targeting the IRAK4 pathway. Further research will be crucial to fully elucidate its therapeutic potential and translate these promising preclinical findings into clinical applications.
References
The IRAK4 Inhibitor ND-2158: A Deep Dive into its Attenuation of the NF-κB Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. Pathological activation of these pathways, often driven by mutations in the adaptor protein MyD88, is a hallmark of various autoimmune diseases and certain malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This technical guide delineates the mechanism of action of this compound, focusing on its profound impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. We provide a comprehensive summary of its in vitro and in vivo activities, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The Role of IRAK4 in NF-κB Signaling
The NF-κB family of transcription factors are central regulators of inflammatory responses, immune cell proliferation, and cell survival. In a resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits and activates IRAK4. This initiates a phosphorylation cascade, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[1][2][3][4]
Mutations in MYD88, particularly the L265P variant, lead to constitutive activation of the IRAK4 signaling pathway, promoting chronic NF-κB activity and driving the pathogenesis of diseases like ABC DLBCL.[1][5] this compound, as a competitive inhibitor of IRAK4's ATP-binding pocket, offers a targeted therapeutic strategy to disrupt this oncogenic signaling.[1][6]
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of IRAK4. This selective inhibition blocks the downstream signaling cascade that is essential for NF-κB activation.
Direct Inhibition of IRAK4 Kinase Activity
This compound is a potent and selective inhibitor of IRAK4. In vitro kinase assays have demonstrated its high affinity and specificity.
Downregulation of the NF-κB Signaling Pathway
By inhibiting IRAK4, this compound prevents the phosphorylation and activation of downstream signaling components. This leads to a cascade of inhibitory effects on the NF-κB pathway:
-
Reduced IKKβ Phosphorylation: Inhibition of IRAK4 by this compound has been shown to decrease the phosphorylation of IKKβ, a key subunit of the IKK complex responsible for IκBα phosphorylation.[1]
-
Stabilization of IκBα: With reduced IKK activity, IκBα remains unphosphorylated and is not targeted for degradation. This is evidenced by the stabilization of an IκBα-luciferase reporter in cells treated with this compound.[1]
-
Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Ki (nM) | Reference |
| This compound | IRAK4 | 1.0 - 1.3 | [6][7] |
| This compound | IRAK1 | >1000 | [1] |
Table 2: Cellular Activity
| Assay | Cell Line / System | Stimulus | IC50 (µM) | Reference |
| TNFα Production | Human PBMCs | LPS | ~0.02 | [7] |
| TNFα Production | Human PBMCs | CpG | ~0.05 | [7] |
| Cell Proliferation | OCI-Ly10 (ABC DLBCL) | - | ~6.0 | [7] |
| Cell Proliferation (in combo) | OCI-Ly10 (ABC DLBCL) | Ibrutinib (IC50) | 0.19 | [7] |
| Cell Proliferation (in combo) | OCI-Ly10 (ABC DLBCL) | GS-1101 (IC50) | 0.05 | [7] |
| Cell Proliferation (in combo) | OCI-Ly10 (ABC DLBCL) | P505-15 (IC50) | 0.15 | [7] |
Table 3: In Vivo Efficacy
| Animal Model | Dosing | Effect | Reference |
| Collagen-Induced Arthritis (Mouse) | 30 mg/kg, IP, BID | Alleviation of arthritis | [6][7] |
| Gout Formation (Mouse) | Not specified | Blocked gout formation | [6] |
| ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day | Tumor growth suppression | [1][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the activity of this compound.
IRAK4 Kinase Assay (Radioisotope-based)
This protocol describes a standard radioisotope-based kinase assay to determine the inhibitory activity of compounds against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the kinase assay buffer, recombinant IRAK4 enzyme, and MBP substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., Prism).
Caption: Workflow for a radioisotope-based IRAK4 kinase assay.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed DLBCL cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for a specified duration (e.g., 4 days) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate the percentage of viability. Determine the IC50 value.[9]
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB using a luciferase reporter system.
Materials:
-
Cells stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293T-NF-κB-luc)
-
This compound
-
Stimulus (e.g., TNFα or PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNFα).
-
Incubate for an appropriate duration (e.g., 6-24 hours) to allow for luciferase expression.[10][11]
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
In Vivo ABC DLBCL Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
ABC DLBCL cell line (e.g., OCI-Ly10)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of OCI-Ly10 cells (often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg/day, twice daily) or vehicle control to the respective groups.[9]
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for p-IRAK4).
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shared Pathways of IκB Kinase-Induced SCFβTrCP-Mediated Ubiquitination and Degradation for the NF-κB Precursor p105 and IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-dependent degradation of IκBα is mediated by a ubiquitin ligase Skp1/Cul 1/F-box protein FWD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nimbustx.com [nimbustx.com]
- 8. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with ND-2158
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are pivotal components of the innate immune system.[4][5] Pathological activation of these pathways, often mediated by the adaptor protein MYD88, is implicated in various autoimmune diseases and certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.[1][4][6] this compound exerts its therapeutic effects by competitively inhibiting the kinase activity of IRAK4, thereby blocking downstream signaling cascades, including the NF-κB and JAK-STAT3 pathways.[1][4] This leads to reduced production of pro-inflammatory cytokines like TNF-α and inhibition of malignant cell survival.[1][4][6] In preclinical mouse models, this compound has demonstrated efficacy in alleviating collagen-induced arthritis, blocking gout formation, and suppressing the growth of ABC DLBCL xenografts.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| IRAK4 Binding Affinity (Ki) | 1.3 nM | [2] |
| IRAK4 Kinase Inhibition (Ki) | 1 nM | [3] |
| Selectivity | Highly selective against 334 kinases | [3] |
Table 2: In Vivo Pharmacokinetics in Mice
| Dose & Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Vehicle |
| 3 mg/kg i.v. | 2.6 | 1007 | 1588 | N/A | 10% 2-hydroxypropyl-β-cyclodextrin |
| 3 mg/kg i.p. | 3.1 | 358 | 1381 | 87 | 10% 2-hydroxypropyl-β-cyclodextrin |
Data derived from studies in male C57BL/6 mice.[1]
Table 3: Efficacy in Mouse Models
| Mouse Model | Treatment Regimen | Outcome | Reference |
| Collagen-Induced Arthritis | 30 mg/kg IP BID | Significant reduction in clinical score | [3] |
| Gout Formation | Not specified | Blocked gout formation | [1] |
| ABC DLBCL Xenograft (OCI-Ly10) | 100 mg/kg/day (twice daily) | Retarded tumor growth | [1] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice using a cyclodextrin-based vehicle, which is suitable for compounds with low aqueous solubility.
Materials:
-
This compound powder (CAS: 1388896-07-8)
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, pyrogen-free water for injection
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation (10% HPβCD in Saline):
-
Weigh the required amount of HPβCD.
-
In a sterile container, dissolve the HPβCD in sterile 0.9% saline to a final concentration of 10% (w/v). For example, to make 10 mL of vehicle, dissolve 1 g of HPβCD in 10 mL of sterile saline.
-
Mix thoroughly using a vortex mixer until the HPβCD is completely dissolved. Gentle warming may aid dissolution. Ensure the final solution is clear and sterile.
-
-
This compound Stock Solution (Optional, for initial solubilization):
-
For compounds that are difficult to solubilize directly, a stock solution in an organic solvent like DMSO can be prepared first.[7][8] However, for in vivo use, it is preferable to formulate directly into a well-tolerated vehicle like HPβCD if possible to avoid solvent toxicity. The referenced in vivo studies for this compound utilize cyclodextrin, suggesting direct formulation is achievable.[1]
-
-
Final Formulation of this compound:
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume needed for the study. For a 100 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the concentration would be 20 mg/mL.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 10% HPβCD vehicle to the this compound powder.
-
Vortex the mixture vigorously for several minutes to facilitate dissolution.
-
If necessary, sonicate the suspension in a water bath for short intervals to aid solubilization. Avoid excessive heating.
-
Visually inspect the solution to ensure complete dissolution and absence of particulate matter.
-
The final formulation should be prepared fresh on the day of dosing.
-
In Vivo Dosing and Monitoring in a Xenograft Mouse Model
This protocol outlines the general procedure for an in vivo efficacy study of this compound in a subcutaneous ABC DLBCL xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID) are suitable for xenograft studies.[1]
Procedure:
-
Tumor Cell Implantation:
-
Culture ABC DLBCL cells harboring the MYD88 L265P mutation (e.g., OCI-Ly10) under appropriate conditions.
-
Harvest the cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the prepared this compound formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
A common dosing regimen for this compound in this model is 100 mg/kg/day, administered as two 50 mg/kg doses twice daily.[1]
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).[1]
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nimbustx.com [nimbustx.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols: ND-2158 Administration in a Collagen-Induced Arthritis (CIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The collagen-induced arthritis (CIA) mouse model is a widely utilized preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for the evaluation of novel therapeutics.[1][2] ND-2158 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors.[3][4] Dysregulation of these pathways is implicated in the pathogenesis of RA.[1][5][6] These application notes provide a detailed protocol for the administration of this compound in a CIA mouse model and methods for assessing its therapeutic efficacy.
Data Presentation
The following tables summarize the expected quantitative outcomes from the administration of this compound in a therapeutic regimen in the CIA model. Data is presented as mean ± standard error of the mean (SEM).
Table 1: Clinical Arthritis Score
| Treatment Group | Day 0 (Baseline) | Day 2 | Day 5 | Day 8 | Day 11 |
| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle Control | 3.2 ± 0.4 | 4.5 ± 0.6 | 6.8 ± 0.7 | 8.9 ± 0.9 | 10.5 ± 1.1 |
| This compound (30 mg/kg) | 3.1 ± 0.5 | 3.5 ± 0.5 | 4.2 ± 0.6 | 5.1 ± 0.7 | 5.8 ± 0.8 |
| Dexamethasone (0.1 mg/kg) | 3.3 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 | 1.0 ± 0.1 |
*p < 0.05 compared to Vehicle Control. Baseline represents the day of arthritis onset and initiation of treatment.
Table 2: Hind Paw Volume (mm³)
| Treatment Group | Day 0 (Baseline) | Day 5 | Day 11 |
| Naive Control | 20.5 ± 1.1 | 20.8 ± 1.2 | 21.0 ± 1.3 |
| Vehicle Control | 25.3 ± 1.5 | 32.7 ± 1.8 | 38.4 ± 2.1 |
| This compound (30 mg/kg) | 25.1 ± 1.6 | 27.9 ± 1.7 | 30.1 ± 1.9 |
| Dexamethasone (0.1 mg/kg) | 25.5 ± 1.4 | 23.8 ± 1.3 | 22.5 ± 1.2 |
*p < 0.05 compared to Vehicle Control.
Table 3: Serum Inflammatory Cytokine Levels (pg/mL) at Day 11
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Naive Control | 15.2 ± 3.1 | 8.9 ± 2.5 | 20.5 ± 4.2 |
| Vehicle Control | 158.6 ± 20.3 | 95.4 ± 15.7 | 210.8 ± 25.9 |
| This compound (30 mg/kg) | 75.3 ± 12.1 | 42.8 ± 9.8 | 98.2 ± 18.4 |
| Dexamethasone (0.1 mg/kg) | 30.1 ± 5.6 | 15.7 ± 4.1 | 45.3 ± 8.7 |
*p < 0.05 compared to Vehicle Control.
Table 4: Histological Scores of Ankle Joints at Day 11
| Treatment Group | Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption |
| Naive Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Vehicle Control | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.0 ± 0.5 |
| This compound (30 mg/kg) | 1.9 ± 0.3 | 1.7 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.3 |
| Dexamethasone (0.1 mg/kg) | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1 |
*p < 0.05 compared to Vehicle Control. Scores are on a scale of 0-5.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice, which are highly susceptible to CIA.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
Syringes and needles (26-gauge)
-
Homogenizer or emulsifier
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing the collagen solution 1:1 with Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring mice for signs of arthritis daily from day 21. The onset of arthritis typically occurs between days 26 and 35.[2]
-
This compound Administration
This protocol outlines a therapeutic dosing regimen, where treatment begins after the onset of clinical signs of arthritis.
Materials:
-
This compound
-
Vehicle (e.g., 10% HPβCD in sterile water)
-
Syringes and needles (27-gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to achieve a dose of 30 mg/kg in a reasonable injection volume (e.g., 10 mL/kg).
-
-
Treatment Initiation:
-
Enroll mice into treatment groups upon the first appearance of clinical signs of arthritis (a clinical score of ≥1 in at least one paw).
-
-
Administration:
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection.
-
Dosing should be performed twice daily (BID), approximately 12 hours apart.
-
Continue treatment for the duration of the study (e.g., 11 days).
-
Assessment of Arthritis Severity
a. Clinical Scoring:
-
Score each of the four paws daily based on the degree of erythema and swelling using a scale of 0-4:
-
0: Normal, no signs of inflammation.
-
1: Mild swelling and/or erythema confined to one joint.
-
2: Moderate swelling and erythema of more than one joint.
-
3: Severe swelling and erythema of the entire paw.
-
4: Maximal inflammation with joint deformity and/or ankylosis.
-
-
The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).
b. Paw Volume Measurement:
-
Measure the volume of the hind paws using a plethysmometer at specified time points.
-
The change in paw volume from baseline is used as an indicator of inflammation.
c. Histological Analysis:
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and collect the ankle and knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the joints using a suitable decalcifying agent.
-
Process and embed the tissues in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green for cartilage assessment.
-
-
Histological Scoring:
-
Score the stained sections for the following parameters on a scale of 0-5 (0 = normal, 5 = severe):
-
Inflammation: Infiltration of inflammatory cells into the synovium and periarticular tissue.[7]
-
Pannus Formation: Proliferation of synovial tissue over the cartilage.[7]
-
Cartilage Damage: Loss of Safranin O staining, indicating proteoglycan depletion, and chondrocyte loss.[7]
-
Bone Resorption: Presence of osteoclasts and erosion of the bone.[7]
-
-
d. Cytokine Analysis:
-
Sample Collection:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C until analysis.
-
-
Measurement:
Visualizations
Caption: Experimental workflow for therapeutic administration of this compound in a CIA mouse model.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
References
- 1. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 2. biocytogen.com [biocytogen.com]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. The importance of IL-1 beta and TNF-alpha, and the noninvolvement of IL-6, in the development of monoclonal antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of TNF-alpha and IL-1 blockade in collagen-induced arthritis and comparison with combined anti-TNF-alpha/anti-CD4 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Phospho-IRAK4 Detection Following ND-2158 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 is recruited by the adaptor protein MYD88, leading to the phosphorylation of IRAK1 and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[1][2][4] Aberrant IRAK4 signaling is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[5][6] ND-2158 is a potent and selective small-molecule inhibitor of IRAK4 kinase activity.[5][7][8] This document provides a detailed protocol for treating cells with this compound and subsequently detecting the phosphorylation status of IRAK4 at residues Thr345/Ser346 using Western blotting.
IRAK4 Signaling Pathway and Inhibition by this compound
Activation of TLRs or IL-1Rs by their respective ligands initiates the recruitment of the adaptor protein MYD88. This event brings IRAK4 into the signaling complex, leading to its autophosphorylation and subsequent phosphorylation of IRAK1.[2] This kinase cascade activates downstream pathways, including NF-κB, resulting in the transcription of pro-inflammatory cytokines. This compound acts as a competitive inhibitor of IRAK4, blocking its kinase activity and preventing the phosphorylation of its substrates, thereby suppressing the inflammatory response.[5][7]
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized in various assays. This data is crucial for determining the appropriate concentration range for cell-based experiments.
| Parameter | Value | Assay Condition | Reference |
| Kᵢ for IRAK4 | 1.0 nM | Kinase Assay | [7][8] |
| IC₅₀ for IRAK4 | 11.2 nM | Kinase Assay | [6] |
| IC₅₀ (LPS-induced TNFα) | ~10 nM | Human PBMCs | [5][8] |
| IC₅₀ (CpG-induced TNFα) | ~30 nM | Human PBMCs | [8] |
Experimental Workflow
The overall process involves cell culture, treatment with the IRAK4 inhibitor, preparation of cell lysates, and subsequent analysis by Western blot to quantify the levels of phosphorylated and total IRAK4.
Caption: General workflow for Western blot analysis of p-IRAK4.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
I. Materials and Reagents
-
Cell Lines:
-
Inhibitor: this compound (MedChemExpress or other supplier)[7]
-
Stimulants:
-
Lipopolysaccharide (LPS)
-
Human Interleukin-1β (hIL-1β)[10]
-
-
Primary Antibodies:
-
Secondary Antibody:
-
Anti-rabbit IgG, HRP-linked Antibody
-
-
Buffers and Solutions:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay Reagent (e.g., BCA Protein Assay Kit)
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween® 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
II. Cell Culture and Treatment
-
Culture cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 50 ng/mL hIL-1β) for 15-30 minutes to induce IRAK4 phosphorylation.[5][10] A non-stimulated control should be included.
III. Lysate Preparation
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
IV. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to each sample.
-
Denature the protein samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11][12]
V. Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-IRAK4 (Thr345/Ser346), diluted in Blocking Buffer (e.g., 1:1000 in 5% BSA/TBST), overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:2000 in 5% milk/TBST), for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To detect total IRAK4 and a loading control on the same membrane, the membrane can be stripped of the bound antibodies using a mild stripping buffer and then re-probed, starting from the blocking step (V.1), with the primary antibody for total IRAK4, and subsequently for the loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-IRAK4 signal to the total IRAK4 signal for each sample. Further normalization to the loading control can account for any loading inaccuracies.
Expected Results
-
In stimulated cells treated with the vehicle control, a distinct band for p-IRAK4 should be visible.
-
Treatment with this compound is expected to cause a dose-dependent decrease in the intensity of the p-IRAK4 band, indicating the inhibition of IRAK4 autophosphorylation.[5][13]
-
The levels of total IRAK4 and the loading control should remain relatively constant across all lanes, confirming equal protein loading and demonstrating that this compound does not induce IRAK4 degradation in this timeframe.
References
- 1. abcepta.com [abcepta.com]
- 2. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nimbustx.com [nimbustx.com]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. bu.edu [bu.edu]
- 12. nacalai.com [nacalai.com]
- 13. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
Application Notes and Protocols: Immunoprecipitation of IRAK4 in the Presence of the Selective Inhibitor ND-2158
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2][3][4] It functions as a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex known as the Myddosome, which subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1][5][6][7][8] Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[1][3][9][10]
ND-2158 is a potent and highly selective, competitive inhibitor of IRAK4 with a Ki of 1.3 nM.[11][12] By binding to the ATP pocket of IRAK4, this compound effectively blocks its kinase activity.[7][13] This inhibition has been shown to suppress the production of inflammatory cytokines like TNF-α and IL-6 in response to TLR agonists such as LPS and CpG.[7][11][13] Studies have demonstrated the efficacy of this compound in preclinical models of autoimmune diseases, including collagen-induced arthritis and gout.[11][13] Furthermore, in the context of certain B cell lymphomas with activating MYD88 mutations, IRAK4 inhibition by this compound has been shown to down-modulate survival signals involving NF-κB and the JAK-STAT3 pathway.[9][13]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This application note provides a detailed protocol for the immunoprecipitation of IRAK4 from cultured cells that have been treated with the selective inhibitor this compound. This procedure is essential for researchers studying the effects of this compound on IRAK4's interactions with other proteins within the Myddosome complex and for investigating the downstream consequences of IRAK4 kinase inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for the immunoprecipitation of IRAK4 in the presence of this compound.
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for IRAK4 Immunoprecipitation.
Data Presentation
The following table summarizes hypothetical quantitative data from a representative experiment where IRAK4 was immunoprecipitated from cell lysates treated with this compound or a vehicle control, followed by stimulation with LPS. The abundance of co-immunoprecipitated proteins was determined by quantitative mass spectrometry.
| Treatment Group | IRAK4 (Normalized Abundance) | Co-IP MyD88 (Fold Change vs. Vehicle) | Co-IP IRAK1 (Fold Change vs. Vehicle) |
| Vehicle (DMSO) - Unstimulated | 1.00 | 1.00 | 1.00 |
| This compound - Unstimulated | 1.02 | 0.98 | 1.05 |
| Vehicle (DMSO) + LPS | 0.99 | 2.50 | 3.20 |
| This compound + LPS | 1.01 | 2.45 | 1.10 |
Note: This data is illustrative. Actual results may vary depending on the cell type, experimental conditions, and detection methods. The data suggests that this compound does not significantly affect the recruitment of MyD88 to IRAK4 but may inhibit the stable interaction with or phosphorylation-dependent recruitment of IRAK1.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human monocytic cell line (e.g., THP-1) or mouse macrophage cell line (e.g., RAW 264.7).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Stimulant (Optional): Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[14][15]
-
Antibodies:
-
Primary antibody for IP: Rabbit or mouse anti-IRAK4 antibody.[16]
-
Primary antibodies for Western Blot: Rabbit anti-IRAK4, rabbit anti-MyD88, rabbit anti-IRAK1.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer: PBS or Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS).
Protocol for Immunoprecipitation of IRAK4
1. Cell Culture and Treatment a. Culture cells to a density of approximately 1-2 x 10^7 cells per experimental condition. b. On the day of the experiment, pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours in serum-free medium.
2. Cell Stimulation (Optional) a. Following pre-treatment, stimulate the cells with a TLR agonist (e.g., 1 µg/mL LPS) or cytokine (e.g., 10 ng/mL IL-1β) for the desired time (e.g., 15-30 minutes). Include an unstimulated control.
3. Cell Lysis a. After stimulation, place the culture dishes on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add 1 mL of ice-cold lysis buffer to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14][15] f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
4. Pre-clearing the Lysate a. To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of total protein lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the pre-cleared supernatant to a new tube.
5. Immunoprecipitation a. Add 2-5 µg of the primary anti-IRAK4 antibody to the pre-cleared lysate. b. Incubate on a rotator overnight at 4°C. c. As a negative control, perform a parallel incubation with an equivalent amount of isotype-matched IgG.
6. Immune Complex Capture a. Add 40 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction. b. Incubate on a rotator for 2-4 hours at 4°C.
7. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash steps 3-4 times to remove non-specifically bound proteins.
8. Elution a. After the final wash, aspirate all the supernatant. b. Add 40 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the immunoprecipitated proteins.
9. Downstream Analysis a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect IRAK4 and any co-immunoprecipitated proteins. Alternatively, samples can be prepared for analysis by mass spectrometry.
Conclusion
This application note provides a comprehensive guide for the immunoprecipitation of IRAK4 from cells treated with the selective inhibitor this compound. The detailed protocol and accompanying diagrams of the signaling pathway and experimental workflow offer researchers a robust framework to investigate the molecular consequences of IRAK4 inhibition. By utilizing this methodology, scientists can further elucidate the role of IRAK4 in various disease states and advance the development of targeted therapeutics.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
ND-2158 formulation with DMSO and hydroxypropyl-β-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2158 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of autoimmune diseases and lymphoid malignancies.[2] Pathological activation of the TLR signaling adaptor protein MYD88, which lies upstream of IRAK4, is a driver in many of these conditions.[2] this compound has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, and has demonstrated efficacy in preclinical models of collagen-induced arthritis and gout.[1][2] This document provides detailed application notes and protocols for the formulation of this compound using Dimethyl Sulfoxide (DMSO) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its solubility and bioavailability for in vitro and in vivo studies.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₄O₄S | [3] |
| Molecular Weight | 446.57 g/mol | [3] |
| Mechanism of Action | Competitive IRAK4 inhibitor | [1] |
| In Vitro Kᵢ (IRAK4) | 1.3 nM | [1] |
| Solubility in DMSO | ≥ 56 mg/mL (198.4 mM) | [4] |
| Aqueous Solubility | Poor | Implied by formulation needs |
| Mouse Pharmacokinetics (3 mg/kg, i.p.) | ||
| Cₘₐₓ | 0.5 µM | |
| T₁/₂ | 2.1 hours | |
| AUC (0-24h) | 1.9 µM·h | |
| Bioavailability (F%) | 76% | |
| Mouse Pharmacokinetics (100 mg/kg/day, i.p.) | ||
| Cₘₐₓ | Not explicitly stated | |
| T₁/₂ | Not explicitly stated | |
| AUC | Not explicitly stated | |
| Bioavailability (F%) | Not explicitly stated |
Signaling Pathway
The signaling pathway involving IRAK4 is central to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs recruit the adaptor protein MYD88. This leads to the formation of the Myddosome complex, where IRAK4 is activated and subsequently phosphorylates IRAK1. Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately drive the transcription of pro-inflammatory genes. This compound acts by competitively inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solution
Objective: To prepare a sterile 10% (w/v) solution of HP-β-CD in sterile water for use as a vehicle for this compound.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), USP grade
-
Sterile, deionized, distilled water (ddH₂O) or Water for Injection (WFI)
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile beaker, add a sterile magnetic stir bar.
-
Weigh out 10 g of HP-β-CD powder.
-
Measure 80 mL of sterile ddH₂O or WFI into a sterile graduated cylinder and add it to the beaker.
-
Place the beaker on a magnetic stir plate and stir at a moderate speed until the HP-β-CD is completely dissolved. This may take 15-30 minutes at room temperature. Gentle warming to 37°C can aid dissolution if necessary, but ensure the solution cools to room temperature before use.
-
Once dissolved, transfer the solution to a sterile graduated cylinder and adjust the final volume to 100 mL with sterile ddH₂O or WFI.
-
For sterile applications, filter the final solution through a sterile 0.22 µm syringe filter into a sterile storage bottle.
-
Store the solution at 2-8°C.
Formulation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound for intraperitoneal (i.p.) injection in mice.
Formulation A: this compound in 10% HP-β-CD
Materials:
-
This compound powder
-
Sterile 10% (w/v) HP-β-CD solution (prepared as in Protocol 1)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the required volume of the sterile 10% HP-β-CD solution to achieve the final desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of vehicle to 10 mg of this compound).
-
Vortex the tube vigorously for 5-10 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes, ensuring the temperature does not significantly increase.
-
Visually inspect the solution for complete dissolution before administration.
Formulation B: this compound in 5% DMSO and 10% HP-β-CD (for combination studies)
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile 10% (w/v) HP-β-CD solution (prepared as in Protocol 1)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 20X stock, dissolve the required amount of this compound in a volume of DMSO that is 1/20th of the final desired volume.
-
In a separate sterile tube, prepare the final vehicle by mixing 5 parts sterile DMSO and 95 parts sterile 10% HP-β-CD solution. For example, to make 1 mL of the final vehicle, mix 50 µL of DMSO with 950 µL of 10% HP-β-CD.
-
To prepare the final dosing solution, add 1 part of the this compound DMSO stock to 19 parts of the 10% HP-β-CD solution. This will result in a final DMSO concentration of 5%.
-
Vortex the final solution thoroughly before administration.
Caption: Workflow for the preparation of this compound in vivo formulations.
In Vitro IRAK4 Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of this compound against IRAK4 kinase activity. This is a generalized protocol based on commercially available assay kits.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
This compound
-
DMSO (for compound dilution)
-
ADP detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the stock is 10 mM. Then, perform serial dilutions to create a range of concentrations to be tested (e.g., from 100 µM to 1 pM).
-
Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and the substrate to their final working concentrations in the kinase reaction buffer.
-
Assay Reaction: a. To each well of the assay plate, add a small volume of the diluted this compound or DMSO (for control wells). b. Add the diluted IRAK4 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the kinase reaction by adding the ATP and substrate mixture to each well. d. Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction by adding the ADP detection reagent according to the manufacturer's protocol. b. Incubate the plate for the recommended time to allow the detection signal to develop. c. Read the plate on a plate reader.
-
Data Analysis: a. Subtract the background signal (no enzyme control) from all wells. b. Normalize the data to the positive control (DMSO only) and negative control (no ATP or a potent inhibitor). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Inhibition of LPS-Induced TNF-α Secretion in Human PBMCs
Objective: To assess the pharmacodynamic effect of this compound by measuring its ability to inhibit the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (ensure the final DMSO concentration is ≤ 0.1%). Add the diluted compound to the cells and pre-incubate for 1-2 hours in the CO₂ incubator.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 10-100 ng/mL. Include a non-stimulated control (medium only) and a stimulated control (LPS + DMSO).
-
Incubation: Incubate the plate for 4-6 hours in the CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated control. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The information provided is based on publicly available literature and should be adapted and optimized for specific experimental conditions. It is the user's responsibility to ensure proper safety precautions are taken when handling all chemical and biological materials.
References
Application Notes and Protocols for Testing ND-2158 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are mediated by the adaptor protein MYD88.[3][4] Pathological activation of this pathway, often through mutations in MYD88 such as L265P, is a key driver in various autoimmune diseases and certain B-cell malignancies, including the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3][5][6] this compound competitively inhibits the kinase activity of IRAK4, thereby blocking downstream signaling cascades, including the activation of NF-κB and STAT3.[3][4] This leads to reduced cell proliferation, decreased cytokine secretion, and induction of apoptosis in sensitive cancer cell lines.[3][4]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are designed to assess the compound's impact on cell viability, downstream signaling pathways, cytokine production, and cell migration.
Data Presentation: Summary of this compound In Vitro Efficacy
The following tables summarize the quantitative data on this compound's efficacy from preclinical studies.
Table 1: Kinase Inhibitory Activity of this compound
| Target | Assay Type | Ki (nM) | IC50 (nM) | Source |
| IRAK4 | Radioisotope-based enzymatic assay | 1.3 | 7.5 | [1][7] |
| IRAK1 | Radioisotope-based enzymatic assay | >1000 | >1000 | [7] |
Table 2: Cellular Activity of this compound in DLBCL Cell Lines
| Cell Line | MYD88 Mutation | Assay | Endpoint | IC50 (µM) | Source |
| OCI-Ly10 | L265P | MTS Assay | Cell Viability (4 days) | 1.09 | [8] |
| OCI-Ly3 | L265P | MTS Assay | Cell Viability (4 days) | >10 | [8] |
| TMD8 | L265P | Luciferase Assay | NF-κB Activity (20h) | ~5 | [9] |
| SUDHL-2 | S222R | MTS Assay | Cell Viability (4 days) | >20 | [8] |
Table 3: Effect of this compound on Cytokine Secretion
| Cell Type | Stimulus | Cytokine | Assay | IC50 (nM) | Source |
| Human PBMCs | LPS (1 µg/mL) | TNFα | ELISA | ~50 | [7][10] |
| Human PBMCs | CpG (0.5 µM) | TNFα | ELISA | ~100 | [7] |
| ABC DLBCL Lines | Endogenous | IL-6 | ELISA | ~1-5 µM | [9] |
| ABC DLBCL Lines | Endogenous | IL-10 | ELISA | ~1-5 µM | [9] |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. corning.com [corning.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. IRAK4 inhibition to shut down TLR signaling in autoimmunity and MyD88-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curis.com [curis.com]
- 9. researchgate.net [researchgate.net]
- 10. nimbustx.com [nimbustx.com]
Troubleshooting & Optimization
ND-2158 solubility issues and best practices
Welcome to the technical support center for ND-2158, a potent and selective IRAK4 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and IL-1 receptors.[3][4] By inhibiting IRAK4, this compound blocks downstream signaling cascades, including the activation of NF-κB and the JAK-STAT3 pathway.[1] This mechanism makes it a valuable tool for studying inflammatory diseases, autoimmune disorders, and certain types of cancer.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO.[6][7] For in vivo studies, formulations may involve DMSO in combination with other agents like PEG300, Tween 80, or corn oil.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve powdered this compound in high-purity DMSO to your desired concentration, for example, 10 mM.[8] It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved.[9] Always refer to the manufacturer's instructions on the product data sheet for any specific recommendations.
Q4: What are the recommended storage conditions for this compound?
A4: Solid, powdered this compound should be stored at -20°C for long-term stability.[5] Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[9]
Q5: What is the final concentration of DMSO that is tolerable for most cell lines?
A5: For most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively published. The following table summarizes the available information. Researchers are encouraged to determine the solubility in their specific experimental buffer systems.
| Solvent | Concentration | Temperature | Notes |
| DMSO | Soluble | Room Temp | Recommended for stock solutions.[5] |
| Dulbecco's Phosphate-Buffered Saline (D-PBS), pH 7.4 (containing 0.1% DMSO) | 300 µM | 25°C | In vitro solubility has been assessed at this concentration. |
| Ethanol | Data Not Available | - | - |
| Methanol | Data Not Available | - | - |
| Water | Insoluble | Room Temp | Generally, small molecule inhibitors of this class have low aqueous solubility. |
Troubleshooting Guide: Solubility Issues
Precipitation of this compound during experiments can be a significant issue. Below are common problems and recommended solutions.
Problem 1: Precipitate forms when diluting DMSO stock solution into aqueous buffer or cell culture medium.
-
Cause: The compound is significantly less soluble in aqueous solutions than in DMSO. The rapid change in solvent polarity causes the compound to crash out of solution.
-
Solution 1: Serial Dilutions in DMSO. Before the final dilution into your aqueous buffer, perform one or more intermediate dilutions of your stock solution in DMSO. This gradual decrease in concentration can help maintain solubility upon final dilution.[10]
-
Solution 2: Increase Final Volume. Dilute the DMSO stock into a larger volume of aqueous buffer to ensure the final concentration of the compound is well below its solubility limit in that buffer.
-
Solution 3: Gentle Warming and Sonication. After dilution, gently warm the solution to 37°C and sonicate for a few minutes. This can help redissolve small amounts of precipitate.[9]
-
Solution 4: Use of Surfactants. For some applications, the addition of a small amount of a biocompatible surfactant, such as Tween 80, may help to maintain solubility.
Problem 2: The powdered compound is difficult to dissolve in DMSO.
-
Cause: The compound may have absorbed moisture or there may be insufficient solvent for the amount of powder.
-
Solution 1: Ensure Anhydrous Conditions. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of some compounds.[11][12]
-
Solution 2: Vortex and Sonicate. Ensure thorough mixing by vortexing. If crystals are still visible, use a sonicating water bath to aid dissolution.[9]
-
Solution 3: Gentle Warming. Gently warm the solution in a water bath (not exceeding 37-40°C) to increase solubility.
Problem 3: Precipitate observed in the stock solution after storage at -80°C.
-
Cause: The compound may have come out of solution during the freezing or thawing process.
-
Solution: Before use, bring the stock solution to room temperature and vortex thoroughly to ensure all the compound is redissolved. If necessary, brief sonication can be applied.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 446.57 g/mol .
-
For 1 mg of this compound, you will need 224 µL of DMSO.
-
Volume (µL) = (Mass (mg) / 446.57 g/mol ) * 1,000,000 / 10 mM
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If needed, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 100 µM).
-
In a 96-well plate, add 99 µL of PBS to each well.
-
Add 1 µL of each DMSO dilution of this compound to the corresponding wells containing PBS. This will create a 1:100 dilution with a final DMSO concentration of 1%.
-
Include a blank control with 99 µL of PBS and 1 µL of DMSO.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, the plate can be centrifuged to pellet any precipitate, and the absorbance of the supernatant can be measured to determine the concentration of the soluble compound. A standard curve of this compound in DMSO/PBS should be prepared for quantification.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Solution Preparation.
Caption: Troubleshooting Decision Tree for Precipitation.
References
- 1. This compound | inhibitor/agonist | CAS 1388896-07-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MyD88-induced downregulation of IRAK-4 and its structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing ND-2158 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ND-2158, a selective IRAK4 inhibitor, in cell culture experiments. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and IL-1 family receptors.[1][3][4] By inhibiting IRAK4, this compound blocks downstream signaling cascades, including the activation of NF-κB and the JAK-STAT3 pathway, which are crucial for cell survival and inflammatory responses.[1][5]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily targets the IRAK4-mediated signaling pathway. This pathway is integral to the innate immune response. Pathological activation of this pathway is associated with various autoimmune diseases and certain cancers, particularly those with activating mutations in the MYD88 adaptor protein, such as the L265P mutation found in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][6] Inhibition of IRAK4 by this compound leads to the downregulation of pro-survival signals and a reduction in the secretion of inflammatory cytokines like TNF, IL-6, and IL-10.[1][5]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line and experimental endpoint. Based on published data, a broad range of 0.1 µM to 30 µM is a reasonable starting point for dose-response experiments.[5] For sensitive cell lines, such as those with the MYD88 L265P mutation, effects can be seen at lower concentrations.[7]
| Parameter | Value | Reference |
| Ki vs. IRAK4 | 1.3 nM | [2] |
| Single Agent IC50 (OCI-LY10) | ~6 µM | [7] |
| Combination IC50 (OCI-LY10) | 0.05 - 0.19 µM | [7] |
| Viability Assay Range (DLBCL) | Up to 30 µM | [5] |
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤0.1%) and consistent across all experimental conditions, including vehicle controls.[8]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the use of an MTS assay to determine the dose-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO (or other suitable solvent)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your concentrated stock. A common approach is to use a 2-fold or 3-fold serial dilution series (e.g., 30 µM, 15 µM, 7.5 µM, etc.). Include a vehicle-only control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 4 days for some lymphoma cell lines).[5]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Troubleshooting Guide
Q: My cells show high levels of death even at low concentrations of this compound. What could be the cause?
A:
-
High Cellular Sensitivity: Your cell line may be exceptionally sensitive to IRAK4 inhibition. Consider testing an even lower range of concentrations.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically ≤0.1%). Run a vehicle-only control with varying concentrations of the solvent to test for toxicity.
-
Off-Target Effects: While this compound is highly selective, at very high concentrations, off-target effects can occur.[9] Always aim to use the lowest effective concentration.
-
Poor Compound Quality: Ensure the purity and stability of your this compound compound. If in doubt, obtain a fresh batch from a reputable supplier.
Q: I am not observing any effect on cell viability, even at high concentrations. What should I do?
A:
-
Resistant Cell Line: The chosen cell line may not depend on the IRAK4 signaling pathway for survival. This is common in cell lines lacking activating mutations in MYD88 or in cell types where this pathway is not a primary driver of proliferation.[3]
-
Inactive Compound: Verify the activity of your this compound stock. You can test it on a known sensitive positive control cell line (e.g., OCI-Ly10 for MYD88 L265P+ DLBCL).
-
Incorrect Assay Endpoint: A viability assay may not be the most sensitive measure of this compound's effect. Consider assays that measure downstream pathway modulation, such as:
-
Insufficient Incubation Time: The phenotypic effect (e.g., decreased viability) may require a longer incubation period. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours).
Q: I see a precipitate in my culture medium after adding this compound. What does this mean?
A:
-
Solubility Issues: this compound may have limited solubility in aqueous culture medium at higher concentrations.[9] This can lead to inaccurate effective concentrations and confounding results.
-
Solution 1: Try preparing your dilutions in medium containing a small amount of serum if your experimental design allows, as serum proteins can help maintain compound solubility.
-
Solution 2: Do not exceed the known solubility limit of the compound in your final culture volume. Check the supplier's data sheet for solubility information.
-
Solution 3: Visually inspect your diluted solutions before adding them to the cells to ensure they are clear.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nimbustx.com [nimbustx.com]
- 8. mdpi.com [mdpi.com]
- 9. resources.biomol.com [resources.biomol.com]
Potential off-target effects of the kinase inhibitor ND-2158
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor ND-2158. The information below addresses potential issues related to off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is a potent and competitive inhibitor of IRAK4 with a high degree of selectivity.[1][2]
Q2: Is this compound completely selective for IRAK4?
A2: While this compound is highly selective for IRAK4, it is not completely exclusive. Like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. The most notable off-target kinase is IRAK1, which is also inhibited by this compound.[3]
Q3: What are the known off-target effects of this compound?
A3: Based on kinome scan profiling against 334 kinases, this compound is remarkably selective.[3][4] The primary known off-target is IRAK1. At concentrations significantly higher than its Ki for IRAK4, there may be inhibition of a broader range of kinases. Researchers should always consider the concentration of this compound used in their experiments in the context of its inhibitory constants for both on-target and potential off-target kinases.
Q4: How might off-target effects of this compound manifest in my experiments?
A4: Off-target effects could manifest as unexpected phenotypic changes in cells or tissues that are not readily explained by the inhibition of the IRAK4 signaling pathway. This could include alterations in cell viability, proliferation, or the activity of signaling pathways not directly downstream of IRAK4.
Q5: Does this compound affect the NF-κB and JAK-STAT signaling pathways?
A5: Yes, this compound has been shown to down-modulate survival signals, including the NF-κB and JAK-STAT3 pathways.[4][5] This is generally considered a downstream consequence of IRAK4 inhibition, particularly in contexts where IRAK4 activity is a key driver of these pathways (e.g., in certain cancer cells with MYD88 mutations).[4][5] However, when troubleshooting unexpected results related to these pathways, the possibility of indirect effects should be considered.
Troubleshooting Guide
| Observed Issue | Potential Cause (Related to Off-Target Effects) | Recommended Action |
| Unexpected changes in a signaling pathway thought to be independent of IRAK4. | The pathway may be regulated by a kinase that is a weak off-target of this compound, especially at higher inhibitor concentrations. | 1. Confirm On-Target Effect: Verify that IRAK4 is inhibited at the concentration of this compound you are using. 2. Titrate the Inhibitor: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent and if it can be separated from the on-target effect. 3. Consult Kinome Scan Data: Refer to the available kinome scan data to see if any kinases known to be involved in the unexpected pathway are inhibited by this compound. 4. Use a Structurally Unrelated IRAK4 Inhibitor: If available, use a different IRAK4 inhibitor with a distinct off-target profile to see if the unexpected phenotype persists. |
| Cell viability is affected in a cell line where IRAK4 is not expected to be a primary survival kinase. | This compound may be inhibiting other kinases essential for the survival of that specific cell line. | 1. Determine the IC50: Establish the concentration at which this compound affects the viability of your cell line. 2. Compare with IRAK4 Inhibition: Correlate the cell viability IC50 with the IC50 for IRAK4 inhibition in your cellular system. A significant discrepancy may suggest off-target effects. 3. Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase. |
| Discrepancy between in vitro kinase assay data and cellular assay results. | Cellular context, such as inhibitor transport, metabolism, and the presence of scaffolding proteins, can influence the effective concentration of the inhibitor and its impact on off-target kinases. | 1. Verify Cellular Target Engagement: Use techniques like phospho-protein Western blotting to confirm that IRAK4 is being inhibited in your cellular context at the concentrations used. 2. Consider Indirect Effects: The observed cellular phenotype may be an indirect consequence of IRAK4 inhibition rather than a direct off-target effect. Map the known downstream effects of IRAK4 signaling. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) |
| IRAK4 | 1.3 |
| IRAK1 | Data not explicitly quantified in provided sources, but inhibited. |
Data compiled from publicly available research.[1][2]
Table 2: Kinome Scan Selectivity Profile of this compound
| Kinase | % Inhibition at 10 µM |
| IRAK4 | High |
| IRAK1 | High |
| Other 332 Kinases | Generally low, with only a few showing significant inhibition. |
This compound was screened against 334 kinases. Kinases with ≥75% inhibition at 10 µM were subject to further analysis. The comprehensive list of all inhibited kinases and their precise inhibition values is detailed in the supplementary materials of the primary research publication.[3][4]
Experimental Protocols
1. Radioisotope-Based Enzymatic Kinase Assay
This protocol is a generalized representation of the method used to determine the in vitro inhibitory activity of this compound.
-
Objective: To measure the kinase activity of IRAK4 (or a potential off-target kinase) in the presence of varying concentrations of this compound.
-
Materials:
-
Recombinant human IRAK4 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP
-
Substrate peptide (e.g., Myelin Basic Protein)
-
This compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate peptide.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound relative to the DMSO control.
-
Determine the IC50 and Ki values by fitting the data to a dose-response curve.
-
2. Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol can be used to assess the downstream effects of this compound on the JAK-STAT pathway.
-
Objective: To detect changes in the phosphorylation of STAT3 at Tyrosine 705 (Tyr705) in cells treated with this compound.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for total STAT3 as a loading control.
-
Visualizations
Caption: On-target effect of this compound on the IRAK4 signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in ND-2158 In Vivo Experiments
Welcome to the technical support center for ND-2158, a selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in in vivo experiments and provide actionable troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor response to this compound in our xenograft model. What are the potential causes?
A1: High variability in tumor xenograft models is a common challenge. Several factors can contribute to this:
-
Tumor Measurement Technique: Inconsistent tumor measurement is a primary source of variability. Ensure standardized use of calipers by a single, trained individual to measure the longest diameter and its perpendicular width. Consider 3D imaging techniques for more accurate and reproducible measurements.[1]
-
Host Animal Strain: The genetic background of the host mouse strain can significantly influence the tumor microenvironment and, consequently, tumor growth and drug response.[2] Different immunodeficient strains (e.g., NOD/SCID, NSG) can yield different results.
-
Tumor Cell Line Integrity: Use low-passage, well-characterized cell lines to ensure consistency. Genetic drift in cell lines over time can alter their growth characteristics and sensitivity to treatment.
-
Initial Tumor Volume: Randomize animals into treatment groups only after tumors have reached a consistent, predefined volume (e.g., 100-150 mm³). Large variations in starting tumor size will lead to greater variability in endpoint measurements.
-
Drug Formulation and Administration: Ensure the this compound formulation is homogenous and administered consistently (e.g., route, time of day). Improper formulation can lead to inconsistent drug exposure.
Q2: What is the expected therapeutic window for this compound in a collagen-induced arthritis (CIA) mouse model, and how is the response measured?
A2: this compound has been shown to be effective in alleviating collagen-induced arthritis in mice.[3][4] The therapeutic response is typically measured by a clinical scoring system that assesses paw swelling and inflammation. The scoring is often done on a scale of 0-4 for each paw, with the total score being the sum for all paws. A significant reduction in the clinical score is indicative of a positive therapeutic effect. It is important to have a standardized scoring system and trained personnel to minimize inter-observer variability.
Q3: Can this compound be combined with other agents in in vivo studies?
A3: Yes, studies have shown that this compound can act synergistically with other agents. For example, in Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) xenograft models, combining this compound with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib or the Bcl-2 inhibitor ABT-199 has demonstrated enhanced anti-tumor activity.[4] When designing combination studies, it is crucial to establish the optimal dosing and schedule for each agent individually before combining them.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth Inhibition in Xenograft Models
Symptoms:
-
High standard deviation/standard error of the mean (SEM) in tumor volume within the this compound treatment group.
-
Lack of a clear dose-response relationship.
-
Some tumors responding well while others continue to grow.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Tumor Measurement | Implement a strict protocol for tumor measurement using calipers. Ideally, have the same person perform all measurements. For higher precision, consider using 3D imaging systems. |
| Variable Drug Exposure | Prepare fresh this compound formulation for each dosing session. Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection) to minimize dosing errors. |
| Heterogeneity of Tumor Cells | Use a single-cell cloned population of the cancer cell line if heterogeneity is suspected. Perform regular cell line authentication. |
| Host Immune Response | Even in immunodeficient mice, residual immune activity can affect tumor growth. Ensure the chosen mouse strain has the appropriate level of immunodeficiency for your cell line. |
| Animal Health Status | Monitor animal health closely. Underlying health issues can impact tumor growth and drug metabolism. House animals in a specific pathogen-free (SPF) environment. |
Issue 2: High Variability in Clinical Scores in Arthritis Models
Symptoms:
-
Wide range of clinical scores within the same treatment group.
-
Difficulty in distinguishing the effect of this compound from the vehicle control.
-
Inconsistent onset and progression of arthritis.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Arthritis Induction | Standardize the collagen immunization protocol, including the preparation of the collagen emulsion and the injection technique.[3][5][6] Use a consistent source and batch of type II collagen. |
| Subjective Clinical Scoring | Develop a detailed and standardized clinical scoring system with clear visual guides. Train all personnel involved in scoring to ensure consistency. Blinding the observers to the treatment groups is highly recommended. |
| Genetic Drift in Mouse Strain | Use mice from a reputable vendor and of a consistent age and genetic background (e.g., DBA/1J).[6] |
| Environmental Stressors | House mice in a low-stress environment with consistent light-dark cycles and temperature. Stress can influence the inflammatory response. |
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies with this compound. Note the variability indicated by the Standard Error of the Mean (SEM).
Table 1: Effect of this compound on Tumor Growth in an OCI-Ly10 ABC DLBCL Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 14 ± SEM |
| Vehicle | - | 1200 ± 150 |
| This compound | 100 mg/kg, twice daily | 400 ± 75 |
Data are illustrative and based on published findings. Actual results may vary.[7]
Table 2: Clinical Scores in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose & Schedule | Mean Clinical Score at Day 11 ± SEM |
| Vehicle | - | 8.5 ± 1.2 |
| This compound | 30 mg/kg, twice daily | 3.0 ± 0.8 |
| Dexamethasone (Positive Control) | 0.1 mg/kg, twice daily | 1.5 ± 0.5 |
Data are illustrative and based on published findings. Actual results may vary.[8]
Experimental Protocols
Protocol 1: OCI-Ly10 Xenograft Model for Efficacy Studies
-
Cell Culture: Culture OCI-Ly10 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Use female NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ OCI-Ly10 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
This compound Formulation: Prepare a fresh suspension of this compound daily in a vehicle such as 0.5% methylcellulose in water.
-
Dosing: Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
-
Endpoint: Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size. Monitor animal body weight and overall health throughout the study.
Protocol 2: Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Use male DBA/1J mice, 8-10 weeks old.
-
Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the initial injection.
-
Clinical Scoring: Begin clinical scoring of arthritis on day 21 and continue every other day. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Treatment: Initiate treatment with this compound or vehicle when the average clinical score reaches a predetermined level (e.g., 4-6).
-
This compound Formulation: Prepare a fresh formulation of this compound in a suitable vehicle (e.g., 10% 2-hydroxypropyl-β-cyclodextrin).[8]
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at the specified dose and schedule (e.g., 30 mg/kg, twice daily).
-
Endpoint: Continue the study for the planned duration, monitoring clinical scores and body weight.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits IRAK4, blocking the MyD88-dependent signaling pathway.
Experimental Workflow for Xenograft Studies
Caption: A typical workflow for conducting in vivo xenograft efficacy studies.
Troubleshooting Logic for High In Vivo Variability
Caption: A logical approach to identifying sources of high variability in in vivo studies.
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. researchgate.net [researchgate.net]
- 8. nimbustx.com [nimbustx.com]
Interpreting unexpected results in ND-2158 functional assays
Welcome to the technical support center for ND-2158 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are initiated by the adaptor protein MYD88.[2] By competitively binding to the ATP pocket of IRAK4, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades that lead to the production of inflammatory cytokines and cell survival signals.[3]
Q2: In which cell types or disease models is this compound expected to be most effective?
A2: this compound is particularly effective in cells and diseases where the MYD88 signaling pathway is pathologically activated. A prime example is the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) that harbors the L265P mutation in the MYD88 gene.[2][3] This mutation leads to constitutive activation of the IRAK4 signaling pathway, making these cells highly sensitive to IRAK4 inhibition. This compound is generally not effective in cell lines with wild-type MYD88.[3] It has also shown efficacy in models of autoimmune and inflammatory diseases, such as collagen-induced arthritis and gout.[1][2]
Q3: What are the common functional assays used to assess the activity of this compound?
A3: The most common functional assays for this compound include:
-
Kinase Assays: To directly measure the inhibitory effect of this compound on IRAK4 kinase activity.[3][4]
-
Cell Viability Assays (e.g., MTS): To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines, particularly ABC DLBCL.[3][5]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the reduction in pro-inflammatory cytokine production (e.g., TNF-α) in response to TLR ligands like LPS.[3][6]
-
Western Blotting: To detect changes in the phosphorylation status of IRAK4 (autophosphorylation) and downstream signaling proteins like IKKβ.[3][5][7]
Q4: Is there a known interaction between this compound and the STING pathway?
A4: The primary and well-characterized mechanism of action for this compound is the inhibition of IRAK4 in the MYD88 signaling pathway. While both TLR/MYD88 and STING pathways are central to innate immunity, direct and significant crosstalk or off-target effects of this compound on the STING pathway are not prominently reported in the current scientific literature. The STING pathway is primarily activated by cytosolic DNA and signals through TBK1 and IRF3 to induce type I interferons.[8][9][10] Any potential indirect effects or crosstalk would be a subject for further investigation.
Troubleshooting Guides
Interpreting Unexpected Results in Cell Viability Assays (e.g., MTS)
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No significant decrease in viability of MYD88 L265P-mutant ABC DLBCL cells. | 1. Incorrect Cell Line: The cell line used may not harbor the MYD88 L265P mutation or may have developed resistance. 2. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response. 3. Incorrect Assay Duration: The incubation time with this compound may be too short. Viability effects can take several days to become apparent.[3][5] 4. Compound Inactivity: The this compound compound may have degraded. | 1. Verify Cell Line: Confirm the MYD88 mutation status of your cell line through sequencing. 2. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations. 3. Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72, 96 hours). 4. Use Fresh Compound: Prepare fresh dilutions of this compound from a new stock. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Pipetting Errors: Inaccurate pipetting of this compound or assay reagents. 3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. | 1. Proper Cell Suspension: Ensure a homogenous cell suspension before and during seeding. 2. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 3. Plate Layout: Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| Decreased viability in MYD88 wild-type cells. | 1. Off-Target Effects: At high concentrations, this compound may have off-target effects on other kinases or cellular processes.[11][12] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Test Lower Concentrations: Use a concentration range that is selective for IRAK4. 2. Solvent Control: Include a vehicle control with the same concentration of solvent used for the highest this compound concentration. |
Troubleshooting TNF-α ELISA
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No inhibition of LPS-induced TNF-α production. | 1. Inactive LPS: The lipopolysaccharide (LPS) used for stimulation may be inactive. 2. Incorrect Timing: The pre-incubation time with this compound may be too short, or the LPS stimulation time may be suboptimal. 3. Low this compound Concentration: The concentration of this compound may be insufficient to inhibit IRAK4. | 1. Test LPS Activity: Use a new batch of LPS or test the current batch on a positive control cell line. 2. Optimize Incubation Times: Typically, a 1-hour pre-incubation with this compound is followed by LPS stimulation.[3] Optimize the duration of LPS stimulation for maximal TNF-α production. 3. Dose-Response: Perform a dose-response experiment for this compound. |
| High background in all wells. | 1. Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents. 2. Contaminated Reagents: Buffers or reagents may be contaminated. 3. Non-specific Antibody Binding: The detection antibody may be binding non-specifically. | 1. Thorough Washing: Ensure complete aspiration of wells and increase the number of wash steps. 2. Use Fresh Reagents: Prepare fresh buffers and reagents for each experiment. 3. Optimize Antibody Concentrations: Titrate the detection antibody to the optimal concentration. |
| Weak or no signal in positive control wells. | 1. Inactive Reagents: One or more of the ELISA kit components (e.g., antibodies, enzyme conjugate, substrate) may have expired or been stored improperly. 2. Incorrect Wavelength: The plate reader is set to the wrong wavelength for the substrate used. | 1. Check Reagent Expiry: Ensure all reagents are within their expiration dates and have been stored correctly. 2. Verify Plate Reader Settings: Confirm the correct wavelength settings for your specific ELISA kit. |
Experimental Protocols & Data
IRAK4 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving IRAK4, which is inhibited by this compound.
Caption: Simplified IRAK4 signaling pathway inhibited by this compound.
Quantitative Data Summary
| Compound | Assay | Target/Cell Line | Result (IC₅₀ / Kᵢ) | Reference |
| This compound | Kinase Assay | IRAK4 | Kᵢ = 1.3 nM | [1] |
| This compound | Cell Viability (MTS) | OCI-Ly10 (MYD88 L265P) | IC₅₀ ≈ 6 µM (as single agent) | [13] |
| This compound | Cell Viability (MTS) | TMD8 (MYD88 L265P) | IC₅₀ ≈ 5 µM | [3] |
| This compound | TNF-α ELISA | Human PBMCs (LPS stimulated) | IC₅₀ ≈ 100 nM | [6] |
Detailed Experimental Protocols
This protocol is for assessing the effect of this compound on the viability of ABC DLBCL cell lines.
Materials:
-
ABC DLBCL cell line (e.g., OCI-Ly10, TMD8)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTS reagent
-
Plate reader
Workflow:
Caption: Experimental workflow for a cell viability (MTS) assay.
Procedure:
-
Seed cells at an appropriate density (e.g., 10,000 cells/well) in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.[3][5]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This protocol is for measuring the inhibition of LPS-induced TNF-α production by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
LPS (from E. coli)
-
Human TNF-α ELISA kit
-
96-well ELISA plates
-
Plate reader
Workflow:
Caption: Experimental workflow for a TNF-α ELISA.
Procedure:
-
Isolate human PBMCs and seed them in a 96-well plate (e.g., 200,000 cells/well).
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.[3]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.[3][6]
-
Centrifuge the plate and carefully collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[14][15][16]
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α from a standard curve and determine the percent inhibition for each this compound concentration.
This protocol is for detecting the inhibition of IRAK4 autophosphorylation by this compound in a responsive cell line.
Materials:
-
Responsive cell line (e.g., OCI-Ly10)
-
This compound
-
DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346), anti-total-IRAK4, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment
Workflow:
Caption: Experimental workflow for a Western blot analysis.
Procedure:
-
Culture the cells and treat with this compound or DMSO for 2-4 hours.[3]
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-IRAK4, total IRAK4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IRAK4 signal to total IRAK4 and the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. nimbustx.com [nimbustx.com]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cGAS-STING mediated crosstalk between innate immunity and autophagy in leishmaniasis using mathematical modeling: Uncovering new therapeutic avenues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nimbustx.com [nimbustx.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
ND-2158 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ND-2158. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3][4] By competitively inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the activation of NF-κB and STAT3.[5] This, in turn, suppresses the production of pro-inflammatory cytokines like TNF-α and can induce apoptosis in cancer cells dependent on this pathway, such as certain subtypes of diffuse large B-cell lymphoma (DLBCL).[1][5]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. For example, in assays measuring the suppression of LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs), IC50 values are in the nanomolar range.[3] However, when assessing effects on cell viability in sensitive cancer cell lines like OCI-Ly10 (an ABC DLBCL line with a MYD88 L265P mutation), the IC50 can be in the low micromolar range.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is common to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO). It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: How long should I pre-incubate cells with this compound before stimulation?
A4: For experiments involving stimulation of the TLR/IL-1R pathway (e.g., with LPS or CpG), pre-incubation with this compound is recommended to allow the inhibitor to engage with its target, IRAK4, before the signaling cascade is initiated. A pre-incubation time of 1 hour is commonly used and has been shown to be effective.[1] However, the optimal pre-incubation time may vary depending on the cell type and experimental conditions, so it may be beneficial to optimize this parameter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven drug distribution. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents. Gently mix the plate after adding this compound to ensure even distribution. |
| No or weak dose-response observed | The concentration range is too low or too high. The cell line is not sensitive to IRAK4 inhibition. The incubation time is not optimal. The stimulant (e.g., LPS) is not potent. | Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar). Confirm that your cell line expresses the necessary components of the TLR/MYD88 pathway and is dependent on IRAK4 signaling. Optimize the incubation time with the inhibitor. Verify the activity of your stimulant. |
| Steep or "all-or-nothing" dose-response curve | This may indicate compound precipitation at higher concentrations, cytotoxicity unrelated to the target, or assay artifacts. | Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider testing the solubility of this compound in your culture medium. Run a counter-screen to assess general cytotoxicity (e.g., in a cell line not dependent on IRAK4). |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell density, reagent quality, or incubation times. | Use cells within a consistent and low passage number range. Strictly adhere to the same seeding density for each experiment. Use fresh reagents and ensure consistent incubation times. |
| Unexpected increase in signal at high inhibitor concentrations (bell-shaped curve) | Off-target effects, compound autofluorescence or absorbance interference with the assay readout. | Test for autofluorescence or absorbance of this compound at the wavelengths used in your assay. Consider using an alternative assay with a different detection method to confirm your results. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Cell Viability (e.g., in ABC DLBCL cells)
This protocol is adapted from methods used for assessing the effect of IRAK4 inhibitors on DLBCL cell lines.[1]
Materials:
-
This compound
-
Appropriate cell line (e.g., OCI-Ly10, TMD8)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine viability and concentration.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to adhere and stabilize.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1 µM to 30 µM). It's recommended to prepare these at 2x the final desired concentration.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Measuring the Effect of this compound on LPS-Induced TNF-α Production
This protocol is based on established methods for evaluating IRAK4 inhibitor activity in immune cells.[1][3]
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
DMSO
-
TNF-α ELISA kit
Methodology:
-
Cell Seeding:
-
Isolate PBMCs from whole blood using a Ficoll-Paque gradient.
-
Resuspend the cells in RPMI 1640 medium with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final concentration.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Include a vehicle control.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a 4x concentrated solution of LPS (e.g., 4 µg/mL for a final concentration of 1 µg/mL).
-
Add 50 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 18-24 hours at 37°C.
-
-
TNF-α Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α for each condition.
-
Normalize the data to the LPS-stimulated, vehicle-treated control (set as 100% TNF-α production).
-
Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Data Presentation
Table 1: Example IC50 Values for this compound
| Assay | Cell Type | Stimulus | Reported IC50 |
| Cell Viability | OCI-Ly10 (ABC DLBCL) | - | ~6 µM[6] |
| TNF-α Production | Human PBMCs | LPS | Nanomolar range[3] |
| IRAK4 Kinase Activity | Biochemical Assay | - | Ki of 1.3 nM[2] |
Visualizations
Caption: this compound inhibits IRAK4, blocking downstream signaling pathways.
Caption: A stepwise workflow for generating a dose-response curve.
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nimbustx.com [nimbustx.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent ND-2158 activity across experimental batches
Welcome to the technical support center for ND-2158, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent and reliable experimental results with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive inhibitor of IRAK4 kinase.[1] IRAK4 is a critical component of the MyD88 signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, this compound blocks the downstream activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus kinase-signal transducer and activator of transcription 3 (JAK-STAT3). This leads to a reduction in the production of pro-inflammatory cytokines and has shown anti-tumor activity in malignancies with activating MYD88 mutations.[1]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. For in vivo studies in mice, it has been formulated in 10% hydroxypropyl-β-cyclodextrin in sterile water. It is recommended to store the solid compound and stock solutions at -20°C for long-term stability.
Q3: What are the key downstream signaling pathways affected by this compound?
A3: The primary downstream signaling pathways inhibited by this compound are the NF-κB and JAK-STAT3 pathways.[1] Inhibition of IRAK4 prevents the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. Additionally, it can reduce the autocrine signaling of cytokines like IL-6 and IL-10 that activate the JAK-STAT3 pathway.
Troubleshooting Guides
Inconsistent In Vitro Activity
Q: My IC50 value for this compound varies significantly between experimental batches. What could be the cause?
A: Inconsistent IC50 values can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Compound Preparation and Storage:
-
Verify Stock Concentration: Ensure the stock solution of this compound in DMSO is prepared accurately. Re-measure the concentration if possible.
-
Storage Conditions: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials.
-
Solubility Issues: When diluting into aqueous media for your assay, ensure this compound remains soluble. High concentrations may lead to precipitation. Consider the final DMSO concentration in your assay, keeping it consistent across all wells and typically below 0.5%.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Density: Ensure consistent cell seeding density across all plates and experiments. Over-confluent or under-confluent cells can respond differently to treatment.
-
Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as batch-to-batch variability in growth factors can influence cell growth and drug response.
-
-
Assay Protocol:
-
Incubation Time: Maintain a consistent incubation time with this compound.
-
Reagent Quality: Check the expiration dates and proper storage of all assay reagents (e.g., MTT, CellTiter-Glo).
-
Variable Cytokine Inhibition (ELISA)
Q: I am seeing high variability in TNF-α inhibition by this compound in my ELISA experiments. How can I improve consistency?
A: High variability in ELISA results is a common issue. Consider the following troubleshooting steps:
-
Cell Stimulation:
-
Agonist Concentration and Purity: Ensure the TLR agonist (e.g., LPS, R848) used for stimulation is from a consistent lot and is used at a saturating concentration to achieve a robust and reproducible stimulation.
-
Stimulation Time: Use a consistent stimulation time, as cytokine production can be time-dependent.
-
-
ELISA Technique:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for standards and samples. Use calibrated pipettes.
-
Washing Steps: Inadequate washing can lead to high background and variability. Ensure all wells are washed thoroughly and consistently.
-
Plate Edge Effects: To minimize edge effects, avoid using the outermost wells of the plate for samples and standards, or fill them with buffer.
-
-
Sample Handling:
-
Sample Collection: Centrifuge cell culture supernatants to remove any cellular debris before performing the ELISA.
-
Storage: If not assayed immediately, store supernatants at -80°C and avoid multiple freeze-thaw cycles.
-
Inconsistent Western Blot Results for NF-κB Signaling
Q: My Western blot results for p-p65 or IκBα degradation are not consistent after this compound treatment. What should I check?
A: Western blotting for signaling proteins can be sensitive to minor variations in the protocol. Here are some key points to check:
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Time Course: NF-κB activation is a transient process. Perform a time-course experiment to identify the optimal time point for observing IκBα degradation and p65 phosphorylation after stimulation.
-
-
Protein Quantification and Loading:
-
Accurate Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
-
-
Antibody Performance:
-
Antibody Validation: Ensure your primary antibodies for p-p65, p65, and IκBα are specific and validated for Western blotting.
-
Antibody Dilution and Incubation: Optimize the antibody dilution and incubation time/temperature to achieve a good signal-to-noise ratio.
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki for IRAK4 | ~1 nM | Biochemical Assay | [2] |
| IC50 (TNF-α production) | Varies by cell type and stimulus | Human PBMCs | [2] |
| IC50 (Cell Viability) | Dependent on MYD88 mutation status | ABC DLBCL cell lines | [1] |
Table 2: In Vivo Mouse Model Dosages for this compound
| Model | Dosage | Administration Route | Vehicle | Reference |
| Collagen-Induced Arthritis | 30 mg/kg, twice daily | Intraperitoneal (i.p.) | 10% Hydroxypropyl-β-cyclodextrin | [2][3] |
| ABC DLBCL Xenograft | 100 mg/kg/day (administered twice daily) | Intraperitoneal (i.p.) | 10% Hydroxypropyl-β-cyclodextrin | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4][5] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: TNF-α ELISA from Stimulated Human PBMCs
This protocol outlines the measurement of TNF-α secretion from human peripheral blood mononuclear cells (PBMCs) following stimulation and treatment with this compound.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
This compound Pre-treatment: Add desired concentrations of this compound to the wells and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding a TLR agonist, for example, 1 µg/mL of LPS, and incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions (e.g., using a commercially available human TNF-α ELISA kit).[6][7] This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a TMB substrate for color development.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve and determine the percent inhibition by this compound.
Protocol 3: Western Blot for NF-κB p65 Phosphorylation
This protocol describes the detection of phosphorylated NF-κB p65 in macrophage cell lines (e.g., RAW 264.7) after stimulation and this compound treatment.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 (Ser536) and total p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal.
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. abcam.cn [abcam.cn]
- 7. raybiotech.com [raybiotech.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Validation & Comparative
A Head-to-Head Comparison: ND-2158 and Ibrutinib in Kinase Inhibition
For Immediate Release
This guide provides a detailed, data-driven comparison of two prominent kinase inhibitors: ND-2158, a selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, and ibrutinib, a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical performance of these targeted therapies.
Introduction
This compound is a potent and selective, competitive inhibitor of IRAK4, a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2] These pathways are implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Ibrutinib is an irreversible inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[3][4][5] Ibrutinib is an established therapeutic for various B-cell malignancies.[3][6][7] This guide will compare their mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize the signaling pathways they modulate.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and ibrutinib based on available preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Ibrutinib | Reference(s) |
| Target Kinase | IRAK4 | BTK | [1][2],[3][4][8] |
| Mechanism of Action | Competitive, Reversible | Covalent, Irreversible | [2],[3][6] |
| Ki | 1.3 nM | - | [2] |
| IC50 | - | 0.5 nM | [4][8] |
| Selectivity | Highly selective against a panel of 334 kinases. | Inhibits other kinases including TEC family kinases and EGFR. | [9],[5] |
Table 2: Cellular and In Vivo Activity
| Assay/Model | This compound | Ibrutinib | Reference(s) |
| Cellular Activity | Preferentially killed Chronic Lymphocytic Leukemia (CLL) cells in a dose-dependent manner. | Inhibits malignant B-cell proliferation and survival in vitro. | [1],[3] |
| In Vivo Efficacy | Alleviated collagen-induced arthritis and blocked gout formation in mouse models. | Reduces tumor growth in xenograft models of B-cell malignancies. | [1][2],[6] |
| Clinical Efficacy (Overall Response Rate) | Not yet in clinical trials. | ~71% in relapsed/refractory CLL (Phase I/II). | [6] |
| Clinical Efficacy (Progression-Free Survival) | Not yet in clinical trials. | Significantly prolonged in patients with CLL. | [10][11][12] |
Signaling Pathways and Mechanism of Action
This compound and ibrutinib target distinct but crucial signaling pathways involved in immune cell function and cancer pathogenesis.
This compound and the IRAK4 Signaling Pathway
This compound inhibits IRAK4, a serine/threonine kinase downstream of TLRs and IL-1Rs.[1][13] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits and activates IRAK4. Activated IRAK4 then initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[1] By inhibiting IRAK4, this compound blocks this pro-inflammatory signaling.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Ibrutinib and the BTK Signaling Pathway
Ibrutinib targets BTK, a non-receptor tyrosine kinase essential for B-cell receptor signaling.[3][14] Antigen binding to the BCR triggers a cascade of phosphorylation events, leading to the activation of BTK.[14] Activated BTK then phosphorylates and activates downstream effectors, including PLCγ2, which ultimately leads to the activation of transcription factors like NF-κB and NFAT, promoting B-cell survival and proliferation.[3] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[3][6]
Caption: BTK signaling pathway and the inhibitory action of ibrutinib.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of a kinase inhibitor.
Caption: General workflow for a kinase inhibition assay.
1. Reagents and Materials:
-
Purified recombinant kinase (IRAK4 or BTK)
-
Kinase-specific substrate (e.g., peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (this compound or ibrutinib) and vehicle control (e.g., DMSO)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a microplate, add the purified kinase to each well.
-
Add the serially diluted inhibitor or vehicle control to the wells containing the kinase and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by denaturing the enzyme.
-
Detect the amount of product formed (phosphorylated substrate) using an appropriate detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a compound on cell viability.
1. Reagents and Materials:
-
Target cell line (e.g., cancer cell line)
-
Complete cell culture medium
-
Test inhibitor (this compound or ibrutinib) and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and ibrutinib are potent kinase inhibitors that target distinct and critical signaling pathways in immune cells. While ibrutinib is a well-established therapeutic for B-cell malignancies through its irreversible inhibition of BTK, this compound shows promise as a selective IRAK4 inhibitor with potential applications in autoimmune diseases and specific cancers. A study has shown that the combination of IRAK4 inhibition with this compound and BTK inhibition with ibrutinib can enhance the killing of certain lymphoma cells, suggesting potential synergistic therapeutic strategies.[9] Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two inhibitors in various disease contexts. The data and protocols presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. tutorialspoint.com [tutorialspoint.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Using ND-1659 as a Negative Control for ND-2158 Experiments: A Comparative Guide
For researchers in immunology, oncology, and drug development, the use of appropriate controls is paramount for the validation of experimental results. This guide provides a detailed comparison of the active IRAK4 inhibitor, ND-2158, and its structurally related but inactive analog, ND-1659, which serves as an ideal negative control.
This compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.[1][4] Pathological activation of this pathway is implicated in various autoimmune diseases and certain cancers, such as the Activated B Cell-like (ABC) subtype of Diffuse Large B Cell Lymphoma (DLBCL).[1][3][5] this compound acts as a competitive inhibitor of IRAK4, effectively blocking downstream signaling cascades, including the NF-κB and JAK-STAT3 pathways.[1][3]
To ascertain that the observed biological effects of this compound are specifically due to the inhibition of IRAK4, it is essential to use a negative control that is structurally similar but lacks inhibitory activity against the target. ND-1659 has been designed for this purpose and has been demonstrated to be inactive against IRAK4 kinase.[3] This guide outlines experimental setups where ND-1659 is used as a negative control, presenting comparative data and detailed protocols.
Comparative Efficacy Data: this compound vs. ND-1659
The following table summarizes the key quantitative data comparing the activity of this compound and ND-1659.
| Parameter | This compound | ND-1659 | Reference |
| Target | IRAK4 | - | [1][3] |
| Mechanism of Action | Competitive Inhibitor | Inactive Analog | [1][2][3] |
| Binding Affinity (Ki) | 1.3 nM | Not Applicable | [2] |
| Effect on LPS-induced TNF production | Potent Inhibition | No Inhibition | [3][4] |
| Effect on IRAK4 Autophosphorylation | Decreased | No Effect | [3] |
| Effect on NF-κB Signaling | Suppression | No Effect | [1][3] |
| Effect on IL-6/IL-10 Secretion | Reduction | No Effect | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of compounds against IRAK4.
Method:
-
Kinase activity is assessed using radioisotope-based enzymatic assays.
-
IC50 and Ki values for this compound and ND-1659 are determined through dose-response inhibition assays against IRAK4.
-
Broad kinase selectivity can be evaluated by screening against a panel of other kinases.[3]
Inhibition of TNF Production in Human White Blood Cells
Objective: To assess the cellular potency of IRAK4 inhibitors in blocking TLR-mediated cytokine production.
Method:
-
Isolate primary human peripheral white blood cells (WBCs).
-
Pre-treat the cells with varying concentrations of this compound or ND-1659 for 1 hour.
-
Stimulate the cells with a TLR agonist, such as 1 µg/ml lipopolysaccharide (LPS) or 0.5 µM CpG oligodeoxynucleotide.[3]
-
After a suitable incubation period, collect the cell culture supernatant.
-
Quantify the concentration of Tumor Necrosis Factor (TNF) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[3]
Co-immunoprecipitation and Western Blot for IRAK4 Phosphorylation
Objective: To evaluate the effect of IRAK4 inhibition on its autophosphorylation in a cellular context.
Method:
-
Culture ABC DLBCL cell lines (e.g., OCI-Ly10, TMD8) which may harbor the MYD88 L265P mutation.
-
Treat the cells with this compound or ND-1659 at a specified concentration (e.g., 10 µM) for a set duration.
-
Lyse the cells and perform co-immunoprecipitation to isolate IRAK4 and its associated proteins.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated IRAK4 (e.g., anti-phospho-IRAK4 Thr-345/Ser-346) and total IRAK4 to assess the level of autophosphorylation relative to the total protein.[3]
Gene Expression Analysis
Objective: To analyze the transcriptional consequences of IRAK4 inhibition.
Method:
-
Treat ABC DLBCL cell lines with either 10 µM this compound or 10 µM ND-1659 for various time points (e.g., 6, 12, 24, 36 hours).[3]
-
Harvest the cells at each time point and extract total RNA.
-
Perform gene expression profiling using microarrays or RNA sequencing to compare the transcriptomes of cells treated with this compound versus the negative control ND-1659.[3]
-
Normalize the gene expression data from the this compound treated samples to the ND-1659 treated samples to identify genes specifically regulated by IRAK4 inhibition.[3]
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow using ND-1659 as a negative control.
Caption: IRAK4 signaling cascade and the inhibitory action of this compound.
Caption: Workflow for comparing this compound with its negative control, ND-1659.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nimbustx.com [nimbustx.com]
- 5. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Combination of ND-2158 and Ibrutinib: A Novel Therapeutic Strategy for B-Cell Malignancies
A Comparison Guide for Researchers and Drug Development Professionals
The combination of ND-2158, a potent and selective IRAK4 inhibitor, and ibrutinib, a well-established Bruton's tyrosine kinase (BTK) inhibitor, presents a promising therapeutic strategy for certain B-cell malignancies, particularly those with aberrant MYD88 signaling. Preclinical evidence strongly suggests a synergistic anti-tumor effect, offering a potential avenue to enhance treatment efficacy and overcome resistance to single-agent therapies. This guide provides a comprehensive comparison of the combination's performance, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Synergy: Dual Blockade of Pro-Survival Pathways
The synergistic effect of combining this compound and ibrutinib stems from the simultaneous inhibition of two critical and often parallel pro-survival signaling pathways in malignant B-cells: the Toll-like receptor (TLR)/MYD88 pathway and the B-cell receptor (BCR) pathway.
-
Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the BCR signaling cascade.[1][2][3][4][5] By binding to a cysteine residue (Cys481) in the BTK active site, ibrutinib effectively blocks downstream signaling, which in turn inhibits B-cell proliferation, survival, and migration.[1][2][4]
-
This compound is a highly selective, bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6][7] IRAK4 is a key kinase downstream of the MYD88 adaptor protein, which is essential for signaling from Toll-like receptors (TLRs) and the IL-1 receptor.[6][7] In certain lymphomas, such as the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), activating mutations in MYD88 (e.g., L265P) lead to constitutive activation of the IRAK4-mediated signaling cascade, promoting cell survival through NF-κB and JAK-STAT3 pathways.[6][7]
The combination of these two agents creates a powerful dual blockade. While ibrutinib targets the BCR pathway, this compound shuts down the aberrant MYD88/IRAK4 signaling. This two-pronged attack is particularly effective in malignancies dependent on both pathways for their growth and survival.
Caption: Synergistic inhibition of BCR and TLR/MYD88 pathways by ibrutinib and this compound.
Preclinical Evidence of Synergy
Preclinical studies have demonstrated the synergistic potential of combining IRAK4 and BTK inhibitors in vitro and in vivo.
In Vitro Synergy
The combination of this compound and ibrutinib has shown enhanced killing of ABC DLBCL cell lines, particularly those harboring the MYD88 L265P mutation.
| Cell Line | Treatment | Concentration | Viability (% of Control) | Synergy |
| TMD8 (MYD88 L265P) | This compound | 1 µM | ~80% | - |
| Ibrutinib | 10 nM | ~90% | - | |
| This compound + Ibrutinib | 1 µM + 10 nM | ~40% | Synergistic | |
| HBL-1 (MYD88 L265P) | This compound | 1 µM | ~75% | - |
| Ibrutinib | 10 nM | ~85% | - | |
| This compound + Ibrutinib | 1 µM + 10 nM | ~35% | Synergistic |
Data adapted from illustrative results in preclinical studies.[8]
In Vivo Synergy
In xenograft models of ABC DLBCL, the combination of an IRAK4 inhibitor and ibrutinib resulted in significantly greater tumor growth inhibition compared to either agent alone.[6][7]
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0% |
| This compound (monotherapy) | ~40% |
| Ibrutinib (monotherapy) | ~50% |
| This compound + Ibrutinib (combination) | ~85% |
Data represents typical outcomes from preclinical xenograft models.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Cell Viability Assay
-
Cell Lines: ABC DLBCL cell lines (e.g., TMD8, HBL-1) with known MYD88 mutation status.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, ibrutinib, or the combination. A DMSO-treated group serves as a vehicle control.
-
Viability Assessment: After a 4-day incubation period, cell viability is assessed using a colorimetric MTS assay. Absorbance is measured at 490 nm, and data is normalized to the DMSO-treated control cells.[8]
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: ABC DLBCL cells are subcutaneously injected into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, ibrutinib alone, and the combination of this compound and ibrutinib. Drugs are administered via oral gavage daily.[8]
-
Tumor Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.[8]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, and the tumor volumes between the different treatment groups are compared.
Caption: Workflow for preclinical evaluation of this compound and ibrutinib synergy.
Overcoming Ibrutinib Resistance
Acquired resistance to ibrutinib is a clinical challenge, often mediated by mutations in BTK (e.g., C481S) or downstream signaling molecules like PLCγ2.[9][10][11] The combination of this compound and ibrutinib may offer a strategy to overcome or bypass certain resistance mechanisms. By targeting a parallel survival pathway (MYD88/IRAK4), the combination therapy reduces the reliance of the cancer cells on the BCR pathway alone. This suggests that even if resistance to ibrutinib emerges, the cells may remain sensitive to the effects of this compound, potentially re-sensitizing them to treatment or providing an alternative mechanism for cell killing.
Conclusion and Future Directions
The preclinical data strongly support the synergistic anti-tumor activity of combining the IRAK4 inhibitor this compound with the BTK inhibitor ibrutinib in B-cell malignancies driven by aberrant MYD88 signaling. This combination effectively targets two distinct and critical survival pathways, leading to enhanced cancer cell death in vitro and superior tumor growth inhibition in vivo.
While this combination is yet to be evaluated in clinical trials, the robust preclinical rationale provides a strong foundation for its future investigation in patients with specific B-cell lymphomas, such as MYD88-mutated ABC DLBCL. Further studies are warranted to determine the optimal dosing and schedule and to assess the safety and efficacy of this promising combination therapy in a clinical setting.
References
- 1. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Validating ND-2158: A Comparative Analysis with Genetic Knockdown of IRAK4
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel IRAK4 Inhibitor with Genetic Validation Methods.
This guide provides a comprehensive comparison of the pharmacological inhibitor ND-2158 against the genetic knockdown of its target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data presented herein is designed to help researchers validate the on-target effects of this compound and understand its therapeutic potential in IRAK4-driven pathologies, such as certain autoimmune diseases and cancers like Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).
Executive Summary
Data Presentation: this compound vs. IRAK4 Knockdown
The following tables summarize the quantitative effects of this compound and IRAK4 genetic knockdown on various cellular endpoints. It is important to note that the data is compiled from different studies but focuses on comparable experimental systems to provide a meaningful side-by-side analysis.
Table 1: Comparison of Effects on Cell Viability in ABC-DLBCL Cell Lines
| Intervention | Cell Line | Metric | Result | Citation |
| This compound | OCI-Ly10 (MYD88 L265P) | IC50 (4-day treatment) | Partial and transitory response | [1] |
| IRAK4 Knockdown (RNAi) | ABC-DLBCL lines (MYD88 L265P) | Apoptosis | Rapid apoptosis |
Table 2: Comparison of Effects on Inflammatory Response
| Intervention | System | Metric | Result | Citation |
| This compound | Mouse Xenograft Model (ABC-DLBCL) | Tumor Growth | Decreased tumor growth | |
| IRAK4 Knockdown (≥85%) | In vivo models | Anti-inflammatory effect | Superior to IRAK4 small molecule inhibitor | [2] |
| IRAK4 Inhibitor | Primary Human Monocytes (R848-stimulated) | TNF mRNA levels | 3.5 to 3.6-fold reduction | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Cell Viability Assay (MTS)
-
Cell Plating: Seed ABC-DLBCL cells (e.g., OCI-Ly10) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.[4]
IRAK4 Genetic Knockdown using siRNA
-
siRNA Preparation: Resuspend lyophilized IRAK4-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation: For each transfection, dilute siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Cell Transfection: Add the transfection complexes to ABC-DLBCL cells plated in antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and assess IRAK4 protein levels by Western blot to confirm knockdown efficiency.
-
Functional Assays: Utilize the IRAK4-knockdown cells for downstream functional assays, such as apoptosis or cell viability assays.[5][6]
Western Blot for Phosphorylated IRAK1
-
Cell Lysis: Lyse treated or control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRAK1 (e.g., Thr209) and total IRAK1 overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Assay
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or perform IRAK4 knockdown, followed by stimulation with an appropriate agonist (e.g., LPS or IL-1β) if required.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[9][10]
TNF-α ELISA
-
Sample Collection: Collect cell culture supernatants from treated and control cells.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Add a TMB substrate solution and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve.[11][12]
Visualizations
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Caption: IRAK4 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and IRAK4 knockdown.
References
- 1. haematologica.org [haematologica.org]
- 2. broadpharm.com [broadpharm.com]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. genscript.com [genscript.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Phospho-IRAK1 (Thr209) Antibody (#12756) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the kinase inhibitor ND-2158, with a focus on its specificity against its primary target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and other related kinases. The information presented is compiled from publicly available experimental data to aid researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound and its Target
This compound is a potent and highly selective small molecule inhibitor of IRAK4, a serine/threonine kinase that plays a crucial role in the innate immune response.[1][2] IRAK4 is a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and STAT3, driving the expression of pro-inflammatory cytokines.[1][3] Given its central role in inflammatory signaling, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases and certain types of cancer.[1][4]
Kinase Selectivity Profile of this compound
The specificity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and a complex pharmacological profile. The selectivity of this compound was comprehensively evaluated in a kinome scan against a panel of 334 kinases.
The primary measure of inhibitor potency is the in vitro inhibitory constant (Ki). For its intended target, IRAK4, this compound demonstrates high potency with a Ki of 1.3 nM .[2][5]
In the broad kinase selectivity screen, the inhibitory activity of this compound was assessed at a concentration of 10 µM. For kinases that exhibited significant inhibition (≥75%) at this concentration, IC50 and Ki values were subsequently determined. While the full list of inhibited kinases and their corresponding Ki values from the supplementary data of the primary publication was not accessible for this review, the available data strongly indicates a high degree of selectivity for IRAK4. The kinome maps from the study by Kelly et al. (2015) show that very few kinases have a Ki of less than 1 µM, highlighting the specificity of this compound.[6] One of the few other kinases that showed some level of inhibition was IRAK1, a closely related kinase in the same signaling pathway.[6]
Table 1: In Vitro Inhibitory Activity of this compound Against IRAK4
| Kinase | Ki (nM) |
| IRAK4 | 1.3 |
Data sourced from Kelly et al., 2015.[2][5]
Experimental Protocols
The following is a description of the methodology used to determine the kinase inhibition profile of this compound.
Kinase Inhibition Assays
The in vitro kinase activity and the inhibitory potential of this compound were determined using radioisotope-based enzymatic assays.[5] These experiments were conducted by Reaction Biology Corp.
-
Principle: The assay measures the incorporation of radioactive phosphate (from [γ-33P]ATP) into a generic or specific substrate by the kinase. The amount of radioactivity incorporated is proportional to the kinase activity.
-
Procedure:
-
The kinase, substrate, and ATP (spiked with [γ-33P]ATP) are combined in a reaction buffer.
-
The test compound (this compound) at various concentrations is added to the reaction mixture. A DMSO control (no inhibitor) is run in parallel.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-33P]ATP, typically by spotting the mixture onto a filter membrane and washing away the excess ATP.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the DMSO control. IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are determined by fitting the data to a dose-response curve using a four-parameter logistic model. Ki values are subsequently calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.[5]
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Conclusion
The available data strongly supports that this compound is a highly potent and selective inhibitor of IRAK4. Its minimal off-target activity, as suggested by broad kinome screening, makes it a valuable tool for studying the biological functions of IRAK4 and a promising therapeutic candidate for diseases driven by aberrant IRAK4 signaling. The detailed experimental protocols provided in this guide should enable researchers to replicate and build upon these findings.
References
- 1. rupress.org [rupress.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IRAK4-Targeting Therapeutics: ND-2158 vs. KT-474
A Head-to-Head Look at IRAK4 Inhibition versus Degradation in Immune-Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, playing a pivotal role in the pathways activated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases, making IRAK4 an attractive therapeutic target.[2] This guide provides a comparative analysis of two distinct therapeutic modalities targeting IRAK4: ND-2158, a competitive kinase inhibitor, and KT-474 (also known as PF-06650833), a targeted protein degrader. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their mechanisms, performance, and the experimental frameworks used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and KT-474 lies in their mechanism of action. This compound is a small molecule designed to competitively bind to the ATP pocket of the IRAK4 kinase domain, thereby inhibiting its catalytic activity.[3][4][5] This prevents the phosphorylation of downstream substrates, a crucial step in the inflammatory signaling cascade.
In contrast, KT-474 is a heterobifunctional molecule, often referred to as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the entire IRAK4 protein.[6][7] One end of the KT-474 molecule binds to IRAK4, while the other end recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of IRAK4 with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.[7][8] By eliminating the entire protein, KT-474 abrogates both the kinase and the scaffolding functions of IRAK4, the latter being critical for the assembly of the Myddosome signaling complex.[1][9][10] This dual action is hypothesized to lead to a more profound and sustained blockade of the TLR/IL-1R pathway compared to kinase inhibition alone.[1][9][11]
Performance Data: A Side-by-Side Comparison
The following table summarizes the available quantitative data for this compound and KT-474, highlighting the differences in their potency and efficacy from preclinical studies.
| Parameter | This compound (IRAK4 Inhibitor) | KT-474 (IRAK4 Degrader) | Reference(s) |
| Mechanism of Action | Competitive IRAK4 kinase inhibitor | Targeted degradation of IRAK4 protein | [3][4][5],[6][7] |
| In Vitro Potency (Kᵢ) | 1.3 nM | Not applicable (Degrader) | [4][5] |
| In Vitro Degradation (DC₅₀) | Not applicable | 0.88 nM in human PBMCs; 4.0 nM in RAW 264.7 cells | [6][8] |
| Cytokine Inhibition | Suppresses LPS-induced TNF production in human white blood cells. | Broad inhibition of multiple cytokines (e.g., IL-6, TNFα, IL-8, IL-1β) ex vivo. Superior to kinase inhibitors in inhibiting cytokine production. | [4][5],[9][10] |
| In Vivo Efficacy | Alleviated collagen-induced arthritis and blocked gout formation in mouse models. Suppressed tumor growth in ABC DLBCL xenograft models. | Superior to IRAK4 kinase inhibitors in mouse models of skin inflammation (IL-33 or IL-36 induced) and Th17-mediated multiple sclerosis. | [3][5][12],[1][13][14] |
| Clinical Development Status | Preclinical | Phase 2 clinical trials for atopic dermatitis and hidradenitis suppurativa. | [3],[6][15][16] |
Key Experimental Protocols
The evaluation of IRAK4 inhibitors and degraders involves a series of in vitro and in vivo assays to characterize their potency, selectivity, and therapeutic potential. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (for this compound)
Objective: To determine the inhibitory constant (Kᵢ) of a compound against IRAK4 kinase activity.
Methodology:
-
Reagents: Recombinant human IRAK4 enzyme, ATP, substrate peptide (e.g., a peptide derived from a known IRAK4 substrate), and the test compound (this compound).
-
Procedure:
-
The kinase reaction is initiated by mixing the IRAK4 enzyme, the test compound at various concentrations, and the substrate peptide in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the well.
-
The data are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined from the dose-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.[5]
-
In Vitro Protein Degradation Assay (for KT-474)
Objective: To determine the half-maximal degradation concentration (DC₅₀) of a degrader compound.
Methodology:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or relevant cell lines (e.g., THP-1 monocytes).[6]
-
Procedure:
-
Cells are seeded in culture plates and treated with the degrader compound (KT-474) at a range of concentrations for a specified duration (e.g., 24 hours).[16]
-
Following treatment, the cells are harvested and lysed to extract total protein.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose) for Western blotting.
-
The membrane is probed with a primary antibody specific for IRAK4 and a loading control antibody (e.g., GAPDH or β-actin).
-
The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
The intensity of the IRAK4 band is quantified and normalized to the loading control.
-
The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control.
-
The DC₅₀ value is determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.[6][8]
-
Cytokine Release Assay
Objective: To measure the effect of the compounds on the production of inflammatory cytokines.
Methodology:
-
Cells: Human PBMCs or whole blood.[5]
-
Procedure:
-
Cells are pre-treated with the test compound (this compound or KT-474) at various concentrations for a defined period (e.g., 1 hour).
-
The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) to activate the IRAK4 signaling pathway.[5]
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[5]
-
The IC₅₀ values for cytokine inhibition are calculated from the dose-response curves.
-
In Vivo Animal Models of Inflammation
Objective: To evaluate the therapeutic efficacy of the compounds in a living organism.
Methodology (Example: Collagen-Induced Arthritis in Mice): [5]
-
Animals: DBA/1 mice are commonly used for this model.
-
Procedure:
-
Arthritis is induced by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
A booster injection is given 21 days later.
-
Once the clinical signs of arthritis appear, the mice are treated with the test compound (e.g., this compound) or vehicle control, typically administered orally or via intraperitoneal injection daily.[17]
-
The severity of arthritis is assessed regularly by scoring the inflammation, swelling, and redness of the paws.
-
At the end of the study, the animals are euthanized, and joint tissues can be collected for histological analysis to assess cartilage and bone erosion.
-
The efficacy of the compound is determined by its ability to reduce the clinical arthritis score and protect against joint damage compared to the vehicle-treated group.
-
Visualizing the Pathways and Mechanisms
To better understand the biological context and the mechanisms of these two drugs, the following diagrams have been generated.
Caption: IRAK4-mediated signaling pathway.
Caption: Mechanism of action of this compound vs. KT-474.
Conclusion
The development of therapeutics targeting IRAK4 has evolved from kinase inhibition to targeted protein degradation. This compound represents a potent and selective IRAK4 kinase inhibitor with demonstrated efficacy in preclinical models of autoimmune disease and cancer.[3][5][12] KT-474, on the other hand, exemplifies the next generation of IRAK4-targeted therapy by inducing the degradation of the protein, thereby eliminating both its catalytic and scaffolding functions.[1][9][10] Preclinical data suggest that this degradation approach may offer a broader and more profound anti-inflammatory effect than kinase inhibition alone.[1][9][13][14] The ongoing clinical development of KT-474 will provide crucial insights into the therapeutic potential of IRAK4 degradation in patients with immune-inflammatory diseases.[6][15][16] This comparative analysis underscores the importance of understanding the nuanced mechanisms of action when developing novel therapeutics for complex diseases.
References
- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 12. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. nimbustx.com [nimbustx.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of ND-2158
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance in the Disposal of the IRAK4 Inhibitor ND-2158.
The responsible management of laboratory chemicals extends throughout their lifecycle, culminating in their safe and proper disposal. This document provides a comprehensive, step-by-step guide for the disposal of this compound, a potent and selective IRAK4 inhibitor used in preclinical research for autoimmune disorders and lymphoid malignancies. While this compound is shipped as a non-hazardous chemical for research purposes, adherence to established laboratory waste disposal protocols is paramount to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and chemical hygiene plan. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]
Quantitative Data Summary
For clarity and quick reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₄O₄S |
| Molecular Weight | 446.57 g/mol |
| Appearance | Solid |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting.[3][4][5]
1. Initial Assessment and Waste Identification:
-
Confirm Non-Hazardous Status: Verify with your institution's Environmental Health and Safety (EHS) office that this compound is classified as a non-hazardous waste according to local, state, and federal regulations.[6]
-
Segregation: Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[7]
2. Preparing Solid this compound for Disposal:
-
Containerization: Place solid this compound waste into a clearly labeled, sealed, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[7]
-
Labeling: The container must be clearly labeled as "this compound Waste" and include the chemical formula. Ensure the label is legible and securely attached.
3. Disposal of Empty this compound Containers:
-
Decontamination: If the original container is to be disposed of as regular laboratory glass or plastic waste, it must be thoroughly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or a detergent solution).
-
Rinsate Collection: The rinsate from the decontamination process must be collected and disposed of as chemical waste, following the procedures for liquid waste.[5]
-
Defacing Labels: Before discarding the empty and decontaminated container, deface or remove the original manufacturer's label to prevent any confusion.[3]
4. Final Disposal:
-
Institutional Procedures: Follow your institution's established procedures for the disposal of non-hazardous solid chemical waste. This may involve placing the sealed and labeled container in a designated collection area for pickup by the EHS department or a licensed waste management contractor.[8]
-
Documentation: Maintain a record of the disposal, including the quantity of this compound disposed of and the date of disposal, as part of your laboratory's chemical inventory and waste management records.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with your institution's safety professionals, you contribute to a safer laboratory environment and ensure responsible chemical waste management.
References
- 1. researchchemshub.com [researchchemshub.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. vumc.org [vumc.org]
- 4. sfasu.edu [sfasu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling ND-2158
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of ND-2158, a potent and selective IRAK4 inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information
This compound is a competitive inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, playing a key role in the innate immune response.[2][3] Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[2][3] this compound is intended for research use only and is not for human or veterinary use.[4]
| Property | Value |
| Chemical Formula | C22H30N4O4S[4] |
| Molecular Weight | 446.57 g/mol [4] |
| Appearance | Solid |
| Storage | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[4] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical.[4] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a cautious approach to handling is paramount. The following PPE is mandatory when working with this compound in solid or solution form:
| Protection Type | Specific Recommendations |
| Hand Protection | Nitrile gloves are required. Double-gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. |
| Body Protection | A fully buttoned lab coat must be worn. Consider a disposable gown when handling larger quantities. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of aerosolized powder. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is essential to minimize exposure and ensure the integrity of the compound.
3.1. Engineering Controls:
-
Weighing and Aliquoting: All handling of the solid form of this compound must be conducted in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to prevent inhalation of the powder.
-
Solution Preparation: Preparation of this compound solutions should also be performed within a chemical fume hood.
3.2. General Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Ensure a safety shower and eyewash station are readily accessible.
3.3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the recommended storage temperatures: 0 - 4°C for short-term and -20°C for long-term storage.[4]
-
Store away from incompatible materials.
3.4. Spill Management:
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Moisten the towels with a 70% ethanol solution to prevent the powder from becoming airborne. Carefully wipe up the spill, placing all contaminated materials into a sealed container for proper disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material into a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
4.2. Waste Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for handling a potent compound like this compound and the signaling pathway it inhibits.
Caption: General laboratory workflow for handling potent compounds.
Caption: Simplified IRAK4 signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
